molecular formula C24H19F3N4O2 B10857124 BLU2864

BLU2864

Cat. No.: B10857124
M. Wt: 452.4 g/mol
InChI Key: VRPOVDLLZCQZEG-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BLU2864 is a useful research compound. Its molecular formula is C24H19F3N4O2 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H19F3N4O2

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(1R,2S)-5-(difluoromethyl)-7-fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C24H19F3N4O2/c1-11-9-30-23-19(11)15(4-5-28-23)17-3-2-12(10-29-17)24(33)31-21-18(32)8-13-6-14(22(26)27)7-16(25)20(13)21/h2-7,9-10,18,21-22,32H,8H2,1H3,(H,28,30)(H,31,33)/t18-,21-/m0/s1

InChI Key

VRPOVDLLZCQZEG-RXVVDRJESA-N

Isomeric SMILES

CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)N[C@H]4[C@H](CC5=C4C(=CC(=C5)C(F)F)F)O

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)NC4C(CC5=C4C(=CC(=C5)C(F)F)F)O

Origin of Product

United States

Foundational & Exploratory

BLU-2864 Mechanism of Action in Fibrolamellar Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a unique genetic alteration—a fusion between DNAJB1 and PRKACA, creating a constitutively active kinase. This fusion protein is the primary oncogenic driver in FLC. BLU-2864 is a potent and selective small molecule inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA). This technical guide provides an in-depth overview of the mechanism of action of BLU-2864 in FLC, detailing the molecular pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

The DNAJB1-PRKACA Fusion: The Oncogenic Driver in FLC

The hallmark of FLC is a somatic, heterozygous ~400kb deletion on chromosome 19, which results in an in-frame fusion of the DnaJ heat shock protein family member B1 (DNAJB1) gene and the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) gene. The resultant DNAJB1-PRKACA fusion protein possesses constitutive, cAMP-independent kinase activity. This aberrant activity drives FLC pathogenesis by dysregulating downstream signaling pathways crucial for cell growth and proliferation.

BLU-2864: A Selective Inhibitor of PRKACA

BLU-2864 is an orally bioavailable, ATP-competitive inhibitor of PRKACA. It was developed to selectively target the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein. Its high selectivity minimizes off-target effects, a critical consideration for therapeutic development.

Mechanism of Action: Reversing the Oncogenic Signaling Cascade

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein initiates a signaling cascade that promotes FLC cell survival and proliferation. BLU-2864 acts by directly inhibiting the catalytic activity of this fusion protein, thereby reversing these oncogenic signals.

The DNAJB1-PRKACA Signaling Pathway

The primary mechanism by which the DNAJB1-PRKACA fusion drives FLC is through the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs)[1][2]. SIKs are a family of serine/threonine kinases that act as key regulators of metabolic pathways.

In their active state, SIKs phosphorylate and inactivate the transcriptional coactivator, CREB-Regulated Transcription Coactivator 2 (CRTC2). Phosphorylated CRTC2 is sequestered in the cytoplasm. The constitutive activity of DNAJB1-PRKACA leads to the inactivation of SIKs, preventing the phosphorylation of CRTC2. This allows CRTC2 to translocate to the nucleus, where it complexes with the transcription factor CREB and the histone acetyltransferase p300. This complex then drives the expression of genes involved in cell growth and proliferation[2].

DNAJB1_PRKACA_Signaling cluster_0 FLC Cell DNAJB1_PRKACA DNAJB1-PRKACA (Constitutively Active) SIK SIK (Salt-Inducible Kinase) DNAJB1_PRKACA->SIK Phosphorylation pSIK p-SIK (Inactive) CRTC2 CRTC2 SIK->CRTC2 Phosphorylation pCRTC2 p-CRTC2 (Cytoplasmic Sequestration) CREB_p300 CREB/p300 Complex CRTC2->CREB_p300 Nuclear Translocation & Activation Gene_Expression Oncogenic Gene Expression CREB_p300->Gene_Expression Transcription

Caption: DNAJB1-PRKACA Signaling Pathway in FLC.
BLU-2864's Interruption of the Pathway

BLU-2864, by directly inhibiting the kinase activity of DNAJB1-PRKACA, prevents the phosphorylation and inactivation of SIKs. This allows SIKs to remain active and phosphorylate CRTC2, leading to its cytoplasmic sequestration and the downregulation of oncogenic gene expression.

BLU2864_MoA cluster_1 FLC Cell + BLU-2864 BLU2864 BLU-2864 DNAJB1_PRKACA DNAJB1-PRKACA This compound->DNAJB1_PRKACA Inhibition SIK SIK (Active) CRTC2 CRTC2 SIK->CRTC2 Phosphorylation pCRTC2 p-CRTC2 (Cytoplasmic Sequestration) CRTC2->pCRTC2 Gene_Expression Suppressed Oncogenic Gene Expression pCRTC2->Gene_Expression Inhibition of Transcription Western_Blot_Workflow start FLC Cell Culture treatment Treat with BLU-2864 or Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

BLU2864: A Technical Guide to a Selective PRKACA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BLU2864, a potent and selective, orally active, ATP-competitive inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). The discovery of the recurrent DNAJB1-PRKACA gene fusion as the signature pathognomonic driver of fibrolamellar carcinoma (FLC) has highlighted the therapeutic potential of targeting the PRKACA kinase domain.[1][2] this compound has emerged as a critical tool for investigating PRKACA dependency in FLC and other diseases characterized by aberrant PKA signaling, such as polycystic kidney disease.[3][4] This document details the mechanism of action, biochemical and cellular activity, in vivo pharmacology, and key experimental protocols for this compound, presenting a comprehensive resource for the scientific community.

Introduction to PRKACA and the DNAJB1-PRKACA Fusion

Protein kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary effector of cyclic AMP (cAMP) signaling, regulating a multitude of cellular processes including metabolism, cell division, and memory.[5][6] The PKA holoenzyme typically exists as an inactive tetramer, composed of two regulatory subunits and two catalytic subunits (such as PRKACA). Upon cAMP binding to the regulatory subunits, the active catalytic subunits are released to phosphorylate downstream substrates.[5]

In fibrolamellar carcinoma (FLC), a rare liver cancer affecting adolescents and young adults, a characteristic chromosomal deletion leads to the fusion of the DNAJB1 and PRKACA genes.[1][7] The resulting DNAJB1-PRKACA fusion protein leads to aberrantly high, cAMP-independent kinase activity, driving tumorigenesis.[8][9][10] This makes the kinase domain of the fusion protein a highly attractive therapeutic target. This compound was developed as a potent and selective small-molecule inhibitor to target this dependency.[4][11]

Mechanism of Action

This compound functions as an adenosine-5'-triphosphate (ATP)–competitive inhibitor of the PRKACA catalytic subunit.[3][4] By binding to the ATP pocket of the kinase domain, it directly blocks the phosphorylation of downstream substrates. This mechanism of action is effective against both wild-type (WT) PRKACA and the pathogenic DNAJB1-PRKACA fusion protein that drives FLC.[4][10] The inhibition of PRKACA's catalytic activity leads to a reduction in the phosphorylation of key downstream signaling nodes, such as Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP-Responsive Element Binding Protein (CREB).[10]

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrates high potency against PRKACA in both biochemical and cellular contexts. Its selectivity has been profiled across the human kinome, revealing a favorable profile with good to moderate selectivity against closely related AGC family kinases.[4]

ParameterTarget/SystemValueReference
Biochemical IC₅₀ PRKACA Enzyme Activity0.3 nM[3]
PRKACA Enzyme Activity≤ 1 nM[11]
Dissociation Constant (Kd) PRKACA3.3 nM[10]
Cellular IC₅₀ pVASP (Ser157) Inhibition (Forskolin-stimulated Huh7 cells)36.6 nM[4][10]
pVASP (Ser157) Inhibition (Forskolin-stimulated Huh7 cells)≤ 50 nM[11]
Kinome Selectivity Score S(10) at 3 µM0.057[10]
Off-Target IC₅₀ AKT12120 nM[4]
AKT24910 nM[4]
AKT3475 nM[4]

In Vivo Pharmacology

Preclinical studies using patient-derived xenograft (PDX) models of FLC have demonstrated the anti-tumor activity of this compound. Oral administration of the compound leads to significant inhibition of tumor growth.

ModelDosingEfficacy EndpointResultReference
FLC PDX Mouse Model 30 mg/kg, oral, once dailyTumor Growth Inhibition (Day 34)45.3% (p=0.0005)[3][10][12]
FLC PDX Mouse Model 75 mg/kg, oral, once dailyTumor Growth Inhibition (Day 34)45.3% (p=0.0005)[3]
Pkd1RC/RC Mouse Model (PKD) 45 mg/kg, oral, once daily (5 days)Renal PKA Activity Inhibition (3h)74% (basal), 87% (total)[3]

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures provide a clear framework for understanding the context and evaluation of this compound.

G cluster_0 Canonical PKA Activation cluster_1 FLC Pathogenesis & Inhibition GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA_Holo PKA Holoenzyme (R₂C₂) cAMP->PKA_Holo Binds PKA_C Active PRKACA (C) PKA_Holo->PKA_C Releases Substrates Downstream Substrates (e.g., VASP, CREB) PKA_C->Substrates Phosphorylates Phospho_Sub Phosphorylated Substrates Substrates->Phospho_Sub Fusion DNAJB1-PRKACA Fusion Protein Fusion->Substrates Constitutively Phosphorylates This compound This compound This compound->PKA_C Inhibits This compound->Fusion Inhibits

Caption: PRKACA signaling pathway in normal and FLC cells with this compound inhibition point.

G cluster_0 Biochemical Assay cluster_1 Cellular Assay b_start PRKACA Enzyme + Substrate + ATP b_add Add this compound (Dose Response) b_start->b_add b_incubate Incubate b_add->b_incubate b_detect Detect Product (e.g., HTRF) b_incubate->b_detect b_end Calculate Biochemical IC₅₀ b_detect->b_end c_start Plate Huh7 Cells c_add Add this compound c_start->c_add c_stim Stimulate with Forskolin c_add->c_stim c_lyse Lyse Cells c_stim->c_lyse c_detect Detect pVASP (e.g., HTRF) c_lyse->c_detect c_end Calculate Cellular IC₅₀ c_detect->c_end

Caption: Workflow for the in vitro and cellular evaluation of this compound.

start Implant FLC PDX cells subcutaneously into NOD-SCID mice growth Allow tumors to reach palpable size start->growth random Randomize mice into treatment groups growth->random treat_veh Administer Vehicle (oral, once daily) random->treat_veh treat_blu Administer this compound (oral, once daily) random->treat_blu measure Measure tumor volume bi-weekly treat_veh->measure treat_blu->measure measure->measure Continue treatment end Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) measure->end

Caption: Workflow for the in vivo evaluation of this compound in FLC PDX models.

Detailed Experimental Protocols

Protocol 1: In Vitro PRKACA Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PRKACA enzyme.

  • Materials: Recombinant human PRKACA enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., Kemptide), this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay or HTRF® Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the PRKACA enzyme and the diluted this compound compound or DMSO vehicle control. c. Incubate for 15-30 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and substrate peptide. The final ATP concentration should be at or near the Km for PRKACA. e. Allow the reaction to proceed for 60 minutes at room temperature. f. Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular VASP Phosphorylation Assay

This protocol measures the ability of this compound to inhibit PRKACA signaling in a cellular context by quantifying the phosphorylation of its downstream substrate, VASP.[4][11]

  • Materials: Huh7 human liver cancer cells, cell culture medium, forskolin, this compound, and a detection kit for phosphorylated VASP (Ser157) (e.g., HTRF® phospho-VASP (Ser157) Cellular Assay).

  • Procedure: a. Seed Huh7 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or DMSO vehicle control for 1-2 hours. c. Stimulate the PKA pathway by adding forskolin to a final concentration of 10 µM and incubate for 30 minutes. d. Lyse the cells using the lysis buffer provided with the detection kit. e. Transfer the cell lysates to a 384-well detection plate. f. Add the HTRF® detection antibodies (anti-VASP antibody labeled with a donor fluorophore and anti-phospho-VASP (Ser157) antibody labeled with an acceptor fluorophore). g. Incubate for 4 hours at room temperature. h. Read the plate on an HTRF®-compatible reader.

  • Data Analysis: Calculate the HTRF® ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the cellular IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 3: Kinome Selectivity Profiling

This protocol outlines the methodology for assessing the selectivity of this compound across a broad panel of human kinases.[4]

  • Methodology: Utilize a commercial service such as KINOMEscan™ (DiscoverX).

  • Principle: The assay is based on a competition binding assay. An immobilized kinase is incubated with a DNA-tagged ligand and the test compound (this compound). The amount of ligand bound to the kinase is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the ligand from binding.

  • Procedure: a. Submit this compound for screening. b. The compound is typically tested at a high concentration (e.g., 3 µM) against a panel of over 400 kinases.[4] c. The results are reported as "% Control," where a lower value indicates stronger binding/inhibition. d. For kinases showing significant inhibition (e.g., >90% inhibition), follow-up Kd (dissociation constant) determination is performed with a full dose-response curve to quantify the binding affinity.

  • Data Analysis: The selectivity is often visualized as a kinome tree map. A selectivity score (e.g., S(10)) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Protocol 4: FLC Patient-Derived Xenograft (PDX) In Vivo Study

This protocol describes an in vivo efficacy study to evaluate the anti-tumor activity of this compound in a clinically relevant FLC model.[12][13]

  • Materials: FLC PDX tumor fragments or cell suspensions, immunocompromised mice (e.g., NOD-SCID), this compound formulated for oral gavage, and a vehicle control.

  • Procedure: a. Subcutaneously implant FLC PDX cells or tumor fragments into the flank of 6- to 8-week-old female NOD-SCID mice.[13] b. Monitor tumor growth using caliper measurements (Volume = (length x width²)/2). c. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. d. Administer this compound (e.g., 30 mg/kg) or vehicle control orally, once daily.[3][12] e. Continue dosing for a specified period (e.g., 34 days) and monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pVASP) or histological examination.

  • Data Analysis: Compare the mean tumor volumes between the this compound-treated group and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA.

Conclusion

This compound is a highly potent and selective PRKACA inhibitor that serves as an invaluable research tool for elucidating the role of PKA signaling in health and disease. Its demonstrated efficacy in preclinical models of fibrolamellar carcinoma provides a strong proof-of-concept for the therapeutic strategy of targeting the DNAJB1-PRKACA fusion kinase.[4][12] The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug developers working to understand and target aberrant PRKACA activity.

References

BLU2864 Target Engagement and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and validation of BLU2864, a potent and selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). The primary focus of this document is on the role of this compound in the context of fibrolamellar carcinoma (FLC), a rare liver cancer driven by the oncogenic DNAJB1-PRKACA gene fusion.

Introduction: The DNAJB1-PRKACA Fusion as a Therapeutic Target

Fibrolamellar carcinoma is characterized by a recurrent chromosomal deletion that results in the fusion of the DnaJ heat shock protein family (Hsp40) member B1 (DNAJB1) gene with the PRKACA gene. This fusion event leads to the constitutive activation of PRKACA, a serine/threonine kinase that is normally tightly regulated by cyclic AMP (cAMP). The resulting chimeric protein, DNAJB1-PRKACA, drives oncogenesis through the aberrant phosphorylation of downstream substrates, leading to uncontrolled cell growth and proliferation. This compound is a novel, orally active, ATP-competitive inhibitor designed to selectively target the catalytic activity of PRKACA, thereby offering a targeted therapeutic strategy for FLC.

Mechanism of Action of this compound

This compound functions as a highly selective, ATP-competitive inhibitor of PRKACA, with a reported IC50 of 0.3 nM[1][2]. By binding to the ATP-binding pocket of the PRKACA kinase domain, this compound prevents the transfer of phosphate from ATP to downstream substrates, effectively blocking the constitutive kinase activity of the DNAJB1-PRKACA fusion protein. This inhibition leads to the suppression of key signaling pathways implicated in FLC pathogenesis.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the target engagement and anti-tumor activity of this compound in various preclinical models.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemTarget/EndpointIC50Reference
Kinase AssayPurified PRKACA EnzymePRKACA Activity0.3 nM[1][2]
Cell-Based AssayHuman Liver Huh-7 Cancer CellsForskolin-stimulated VASP Phosphorylation (Ser157)≤ 50 nM[3]
Cell-Based AssayHuman Fibrolamellar Hepatocellular Cancer (FL-HCC) CellsDoxycycline-induced DNAJB1-PRKACA Expression≤ 1 nM[3]
In Vitro Cystogenesis AssaymIMCD3 Cells in MatrigelForskolin-induced Cystogenesis (at 40 nM)72% inhibition[1][2]
In Vitro Cystogenesis AssaymIMCD3 Cells in MatrigelForskolin-induced Cystogenesis (at 200 nM)100% inhibition[1][2]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Duration | Endpoint | Result | Reference | | --- | --- | --- | --- | --- | --- | | Pkd1RC/RC Mice | Polycystic Kidney Disease | 30 mg/kg, oral gavage, once daily | 5 days | PKA Activity | 69% (basal) and 84% (total) reduction |[1][2] | | Mice with FL-HCC Xenografts | Fibrolamellar Carcinoma | 30 mg/kg, oral gavage, once daily | 34 days | Tumor Growth | 48.5% inhibition (P=0.003) |[1][2] | | Mice with FL-HCC Xenografts | Fibrolamellar Carcinoma | 75 mg/kg, oral gavage, once daily | 34 days | Tumor Growth | 45.3% inhibition (P=0.0005) |[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

cluster_upstream Upstream Activation cluster_downstream Downstream Signaling DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein SIK SIK (Salt-Inducible Kinase) DNAJB1_PRKACA->SIK Phosphorylation (Inactivation) CRTC2 CRTC2 SIK->CRTC2 Phosphorylation (Inhibition) p300 p300 CRTC2->p300 Binding CREB CREB p300->CREB Co-activation Gene_Expression Oncogenic Gene Expression CREB->Gene_Expression This compound This compound This compound->DNAJB1_PRKACA Inhibition

Caption: DNAJB1-PRKACA signaling pathway and the inhibitory action of this compound.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (Purified PRKACA) Cell_Based_Assay Cell-Based Assays (FLC Cell Lines) PDX_Model FLC Patient-Derived Xenograft (PDX) Model Cell_Based_Assay->PDX_Model Inform In Vivo Studies Cystogenesis_Assay 3D Cystogenesis Assay (mIMCD3 cells) Treatment Oral Administration of this compound PDX_Model->Treatment Efficacy_Measurement Tumor Growth Measurement Treatment->Efficacy_Measurement Assess Anti-Tumor Activity BLU2864_Discovery This compound (Selective PRKACA Inhibitor) BLU2864_Discovery->Kinase_Assay Determine IC50 BLU2864_Discovery->Cell_Based_Assay Assess Cellular Potency BLU2864_Discovery->Cystogenesis_Assay Evaluate Phenotypic Effect

Caption: Experimental workflow for the validation of this compound.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PRKACA Activity

Objective: To determine the in vitro inhibitory activity of this compound against purified PRKACA enzyme.

Materials:

  • Purified recombinant human PRKACA enzyme

  • Biotinylated peptide substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • This compound (or other test compounds)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute in HTRF Kinase Buffer.

  • Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the PRKACA enzyme and the biotinylated peptide substrate in HTRF Kinase Buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the concentration of this compound to determine the IC50 value.

In Vitro 3D Cystogenesis Assay

Objective: To assess the effect of this compound on the forskolin-induced cyst formation of murine inner medullary collecting duct (mIMCD3) cells.

Materials:

  • mIMCD3 cells

  • DMEM/F12 medium supplemented with 10% FBS

  • Matrigel

  • Forskolin

  • This compound

  • 24-well plates

  • Microscope with imaging capabilities

Protocol:

  • Culture mIMCD3 cells to 80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of medium and Matrigel at a density of 2 x 104 cells/mL.

  • Dispense 50 µL of the cell/Matrigel suspension into each well of a pre-chilled 24-well plate.

  • Allow the Matrigel to solidify by incubating the plate at 37°C for 30 minutes.

  • Overlay the Matrigel with 500 µL of complete medium containing 5 µM forskolin and the desired concentrations of this compound (e.g., 40 nM and 200 nM).

  • Culture the cells for 5 days, replacing the medium every 2 days.

  • At the end of the incubation period, capture images of the cysts using a microscope.

  • Quantify the extent of cystogenesis by measuring the total cyst area or number of cysts per well.

  • Calculate the percentage inhibition of cystogenesis relative to the forskolin-treated control.

In Vivo Efficacy Study in FLC Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of fibrolamellar carcinoma.

Materials:

  • 6-8 week old female NOD/SCID mice

  • FLC patient-derived xenograft tumor tissue

  • Surgical tools for tumor implantation

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Surgically implant small fragments (approximately 20-30 mm³) of FLC PDX tumor tissue subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 30 mg/kg or 75 mg/kg) or vehicle control orally once daily by gavage.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • Continue treatment for a predetermined period (e.g., 34 days) or until tumors in the control group reach a specified endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

This compound demonstrates potent and selective inhibition of the DNAJB1-PRKACA fusion protein, a key driver of fibrolamellar carcinoma. The comprehensive in vitro and in vivo data presented in this guide validate the target engagement of this compound and support its continued development as a promising targeted therapy for patients with FLC. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

An In-depth Technical Guide to the ATP-Competitive Binding of BLU2864 to PRKACA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase A (PKA) is a critical mediator of signal transduction, with its catalytic subunit alpha (PRKACA) playing a central role in phosphorylating numerous downstream targets. Dysregulation of PRKACA activity, notably through the DNAJB1-PRKACA fusion protein, is a key driver in Fibrolamellar Carcinoma (FLC). BLU2864 has emerged as a potent and selective, orally active inhibitor of PRKACA. This technical guide provides a comprehensive overview of the binding characteristics of this compound to PRKACA, focusing on its ATP-competitive mechanism. We present quantitative binding data, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to PRKACA and this compound

The cAMP-dependent protein kinase A (PKA) is a holoenzyme that acts as a primary effector of cAMP signaling in virtually all mammalian tissues[1]. In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits[2]. Upon binding of cAMP to the regulatory subunits, the active catalytic subunits are released to phosphorylate target proteins on serine or threonine residues, thereby regulating a multitude of cellular processes including metabolism, cell division, and memory[2].

The catalytic subunit alpha, PRKACA, is of significant interest in oncology. A recurrent gene fusion, DNAJB1-PRKACA, has been identified as the defining molecular event in the majority of Fibrolamellar Carcinoma (FLC) cases, a rare liver cancer affecting adolescents and young adults[3][4][5]. This fusion results in a constitutively active PRKACA kinase, driving tumor growth and making it a prime therapeutic target[4][6].

This compound is a highly selective and potent small-molecule inhibitor designed to target the catalytic activity of PRKACA[3][7]. It functions as an adenosine-5'-triphosphate (ATP)-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates[4].

Quantitative Analysis of this compound Binding to PRKACA

The potency and affinity of this compound for PRKACA have been quantified through various biochemical and cellular assays. The data demonstrates sub-nanomolar biochemical potency and strong target engagement in cellular models. A summary of these quantitative metrics is provided below.

ParameterTarget KinaseValueAssay TypeReference
IC₅₀ PRKACA0.3 nMBiochemical Kinase Assay[3][4][7]
K_d_ PRKACA3.3 nMDissociation Constant Measurement[4]
Cellular IC₅₀ PRKACA36.6 nMp-VASP (Ser157) Inhibition in Huh7 cells[4]
IC₅₀ ROCK212.7 nMBiochemical Kinase Assay[4]
IC₅₀ AKT12120 nMBiochemical Kinase Assay[4]
IC₅₀ AKT24910 nMBiochemical Kinase Assay[4]
IC₅₀ AKT3475 nMBiochemical Kinase Assay[4]

Table 1: Summary of quantitative data for this compound. The data highlights the potent inhibition of PRKACA and selectivity against other closely related AGC family kinases like AKT.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with ATP for binding within the catalytic cleft of PRKACA.[4] This mode of action is characteristic of Type I kinase inhibitors. By occupying the ATP-binding pocket, this compound prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of PRKACA's substrates, thereby halting the downstream signaling cascade.

ATP_Competition cluster_0 ATP Binding (Normal Function) cluster_1 This compound Inhibition PRKACA_A PRKACA (Active Site) Active_Complex PRKACA-ATP Complex (Active) PRKACA_A->Active_Complex ATP ATP ATP->Active_Complex Binds to Active Site Substrate_P Phosphorylated Substrate Active_Complex->Substrate_P Phosphorylates Substrate PRKACA_B PRKACA (Active Site) Inactive_Complex PRKACA-BLU2864 Complex (Inactive) PRKACA_B->Inactive_Complex This compound This compound This compound->Inactive_Complex Competitively Binds to Active Site No_Phospho No Phosphorylation Inactive_Complex->No_Phospho ATP_B ATP ATP_B->Inactive_Complex Blocked

Diagram 1: ATP-Competitive Inhibition of PRKACA by this compound.

The PKA Signaling Pathway and Point of Inhibition

The canonical PKA signaling pathway is initiated by an extracellular signal (e.g., a hormone) that activates a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, which converts ATP into the second messenger cAMP.[1] cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that liberates the PRKACA catalytic subunits. Active PRKACA then phosphorylates a variety of downstream effectors, including the transcription factor cAMP-responsive element binding protein (CREB) and the vasodilator-stimulated phosphoprotein (VASP).[4][8] this compound directly inhibits the released PRKACA, preventing these downstream phosphorylation events.

PKA_Pathway Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_Holo Inactive PKA Holoenzyme (R₂C₂) cAMP->PKA_Holo Binds & Activates PRKACA Active PRKACA (Catalytic Subunit) PKA_Holo->PRKACA Releases Substrates Downstream Substrates (e.g., CREB, VASP) PRKACA->Substrates Phosphorylates Response Cellular Response (Gene Expression, etc.) Substrates->Response This compound This compound This compound->PRKACA Inhibits

Diagram 2: The PKA Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Characterizing an ATP-competitive inhibitor like this compound involves a multi-step process, from initial biochemical potency determination to confirmation of the mechanism of action.

Protocol: Biochemical IC₅₀ Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against PRKACA in a biochemical assay, adapted from standard kinase assay methodologies.[9][10]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • PRKACA Enzyme : Dilute purified recombinant PRKACA to a working concentration (e.g., 2 nM) in kinase buffer.

    • Substrate Solution : Prepare a solution containing a specific peptide substrate (e.g., biotinylated-CREB peptide) and ATP at its K_m_ concentration in kinase buffer.

    • This compound Dilution Series : Perform a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in kinase buffer to create a range of test concentrations (e.g., 0.01 nM to 1 µM).

  • Assay Procedure (384-well plate format) :

    • Add 2.5 µL of the this compound serial dilution or DMSO vehicle control to appropriate wells.

    • Add 5 µL of the diluted PRKACA enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection and Analysis :

    • Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA).

    • Detect substrate phosphorylation using an appropriate method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay that uses a europium-labeled anti-tag antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.[4]

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay (p-VASP)

This protocol describes a method to measure the inhibition of PRKACA in a cellular context by quantifying the phosphorylation of its downstream target, VASP.[4]

  • Cell Culture and Plating :

    • Culture Huh7 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Plate cells at a density of 2 x 10⁴ cells/well in a 384-well plate and incubate overnight.

  • Inhibitor Treatment and Stimulation :

    • Prepare a serial dilution of this compound in culture media.

    • Treat the cells with the this compound dilutions or vehicle control for 2 hours.

    • Stimulate the PKA pathway by adding forskolin (a direct activator of adenylyl cyclase) to a final concentration of 10 µM and incubate for 15 minutes.

  • Lysis and Detection :

    • Lyse the cells by adding a lysis buffer containing specific HTRF detection reagents for phosphorylated VASP (Ser157) and total VASP.

    • Incubate as per the manufacturer's protocol (e.g., Cisbio Phospho-VASP (Ser157) kit).

    • Read the HTRF signal on a compatible plate reader.

  • Data Analysis :

    • Calculate the ratio of the phospho-VASP signal to the total-VASP signal.

    • Normalize the data to the forskolin-stimulated vehicle control.

    • Plot the normalized signal versus log[this compound] and fit the curve to determine the cellular IC₅₀.

Protocol: ATP Competition Assay

This assay confirms the ATP-competitive binding mechanism by measuring the IC₅₀ of this compound at various fixed ATP concentrations. A rightward shift in the IC₅₀ value with increasing ATP concentration is indicative of competitive inhibition.[11][12]

  • Assay Setup :

    • Follow the general procedure for the Biochemical IC₅₀ Determination (Protocol 5.1).

    • Set up multiple parallel experiments. In each experiment, the concentration of ATP in the "Substrate Solution" is held constant at a different level (e.g., 0.1x K_m_, 1x K_m_, 5x K_m_, and 10x K_m_ for ATP).

  • Execution :

    • For each fixed ATP concentration, determine the full dose-response curve and IC₅₀ for this compound.

  • Data Analysis :

    • Plot the determined IC₅₀ values as a function of the ATP concentration.

    • Observe the data: A systematic increase in the IC₅₀ of this compound as the ATP concentration is raised confirms an ATP-competitive mechanism of action. This relationship can be further analyzed using a Cheng-Prusoff or Schild regression analysis.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Step 1: Biochemical Potency (Protocol 5.1) B Determine IC₅₀ vs. PRKACA A->B C Step 2: Cellular Activity (Protocol 5.2) B->C D Measure p-VASP Inhibition in Cells C->D E Step 3: Mechanism of Action (Protocol 5.3) D->E F Measure IC₅₀ shift with [ATP] E->F G Step 4: Selectivity Profiling (e.g., KINOMEscan®) F->G H Assess Off-Target Binding G->H I Conclusion: Potent, Selective, ATP-Competitive PRKACA Inhibitor H->I

Diagram 3: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the PRKACA catalytic subunit. Quantitative data from biochemical and cellular assays confirm its sub-nanomolar potency and effective target engagement.[4][7] The mechanism of action has been established as ATP-competitive, enabling it to directly block the kinase activity essential for the proliferation of PRKACA-dependent cancers like Fibrolamellar Carcinoma.[4] The detailed protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

References

The Role of DNAJB1-PRKACA Fusion in BLU-2864 (Pralsetinib) Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a recurrent and pathognomonic DNAJB1-PRKACA gene fusion. This fusion event results in a constitutively active chimeric protein kinase that drives tumorigenesis. Preclinical studies have identified the selective PRKACA inhibitor, BLU-2864 (pralsetinib), as a potential therapeutic agent for FLC. This technical guide provides an in-depth overview of the role of the DNAJB1-PRKACA fusion in conferring sensitivity to BLU-2864, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction: The DNAJB1-PRKACA Fusion as a Therapeutic Target

The DNAJB1-PRKACA fusion is a product of a ~400-kb deletion on chromosome 19, which joins exon 1 of DNAJB1 to exons 2-10 of PRKACA. This fusion event is the signature genetic alteration in over 80% of FLC cases and is considered a primary oncogenic driver. The resulting chimeric protein possesses constitutively active protein kinase A (PKA) catalytic activity, leading to aberrant downstream signaling and promoting cancer cell growth and survival. The dependence of FLC tumors on the sustained activity of this fusion kinase presents a compelling therapeutic window for targeted inhibitors. BLU-2864 (pralsetinib) is a potent and selective inhibitor of the PRKACA kinase.

Quantitative Data on BLU-2864 Sensitivity

Preclinical investigations have demonstrated the sensitivity of DNAJB1-PRKACA-positive FLC models to BLU-2864. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of BLU-2864
CompoundAssay TypeCell Line/SystemIC50 ValueReference
BLU-2864PRKACA Activity Inhibition-≤ 1 nM
BLU-2864VASP Phosphorylation InhibitionForskolin-stimulated Huh7 cells36.6 nM
BLU-2864DNAJB1-PRKACA Expression InhibitionDoxycycline-induced FLC cells≤ 1 nM
Table 2: In Vivo Efficacy of BLU-2864 in FLC Patient-Derived Xenograft (PDX) Models
TreatmentDosageTumor ModelEfficacy EndpointResultReference
BLU-286430 mg/kg, oral, once dailyFLC Patient-Derived Xenograft (PDX)Tumor Growth Inhibition at Day 3445.3%

Signaling Pathway of the DNAJB1-PRKACA Fusion

The oncogenic signaling driven by the DNAJB1-PRKACA fusion protein has been elucidated through functional studies. A core mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This inactivation leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2. In the nucleus, CRTC2, in complex with CREB and the histone acetyltransferase p300, drives a transcriptional program that promotes tumor growth.

Investigating the Anti-Tumor Properties of BLU-2864 (Avapritinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLU-2864, commercially known as avapritinib, is a potent and selective tyrosine kinase inhibitor demonstrating significant anti-tumor activity, particularly in malignancies driven by mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This technical guide provides an in-depth overview of the pre-clinical and clinical data supporting the anti-tumor properties of BLU-2864, with a focus on its application in gastrointestinal stromal tumors (GIST). Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT receptor tyrosine kinase or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA)[1]. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of GIST, primary and secondary resistance mutations remain a significant clinical challenge[2][3]. Notably, the PDGFRA D842V mutation confers primary resistance to imatinib and other approved TKIs[1]. BLU-2864 (avapritinib) was specifically designed as a potent and selective inhibitor of KIT and PDGFRA, with remarkable activity against activation loop mutations, including KIT exon 17 and PDGFRA D842V mutations, that are resistant to other therapies[4][5][6].

Mechanism of Action

Avapritinib is a Type I kinase inhibitor that selectively binds to the ATP-binding pocket of KIT and PDGFRA, stabilizing the active conformation of the kinase[5][7]. In the context of activating mutations such as PDGFRA D842V and various KIT exon 17 mutations, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. Avapritinib potently inhibits the autophosphorylation of these mutant kinases, thereby blocking downstream signaling cascades crucial for tumor growth[6][8]. The primary signaling pathways attenuated by avapritinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell cycle progression, survival, and proliferation[9].

Preclinical Anti-Tumor Activity

Kinase Inhibition

Biochemical assays have demonstrated the high potency and selectivity of avapritinib for mutant forms of KIT and PDGFRA.

Kinase TargetIC50 (nM)Reference
KIT D816V0.27[8]
PDGFRA D842V0.24-0.5[8][10]
Cellular Activity

In cellular assays, avapritinib effectively inhibited the autophosphorylation of mutant KIT and PDGFRA and suppressed the proliferation of cancer cell lines harboring these mutations.

Cell LineTarget MutationAssayIC50 / GI50 (nM)Reference
HMC1.2KIT D816VAutophosphorylation3-4[8][10]
P815KIT D816YAutophosphorylation22[8][10]
Kasumi-1KIT N822KAutophosphorylation40[8]
Kasumi-1KIT N822KProliferation75[8]
Ba/F3KIT D816VCell Growth (MTS)8[10]
Ba/F3PDGFRA V561D/D842VCell Growth (MTS)10[10]
In Vivo Tumor Models

Avapritinib has demonstrated robust anti-tumor activity in patient-derived xenograft (PDX) models of GIST harboring various KIT mutations.

PDX ModelPrimary Mutation(s)TreatmentOutcomeReference
UZLX-GIST9KIT exon 11 + 17Avapritinib (10 mg/kg)Disease stabilization[2][11]
UZLX-GIST9KIT exon 11 + 17Avapritinib (30 mg/kg)Tumor shrinkage, superior to imatinib and regorafenib[2][11]
UZLX-GIST3KIT exon 11Avapritinib (10, 30, 100 mg/kg)Reduction in tumor volume, comparable to imatinib[11]
UZLX-GIST2BKIT exon 9Avapritinib (10, 30, 60 mg/kg)Reduction in tumor volume, superior to imatinib[11]

Clinical Efficacy in GIST

NAVIGATOR Phase I Trial

The NAVIGATOR trial was a pivotal phase I study that established the safety and efficacy of avapritinib in patients with unresectable or metastatic GIST[12][13].

Table 1: Efficacy of Avapritinib in the NAVIGATOR Trial

Patient PopulationNObjective Response Rate (ORR)Median Duration of Response (DOR) (months)Median Progression-Free Survival (PFS) (months)Reference
PDGFRA D842V-mutant GIST5691%27.634.0[13]
Fourth-line GIST11122%10.23.7[14]
KIT ALposABPneg GIST6026.7%Not Reported9.1[15]
Other KIT-mutant GIST10012.0%Not Reported3.4-3.5[15]
VOYAGER Phase III Trial

The VOYAGER trial was a phase III study comparing avapritinib to regorafenib in patients with locally advanced unresectable or metastatic GIST who had progressed on imatinib and at least one other TKI[1][16]. While the study did not meet its primary endpoint of improved PFS in the overall population, a sub-analysis showed significant activity in patients with the PDGFRA D842V mutation[1].

Table 2: Efficacy of Avapritinib in the VOYAGER Trial

Patient PopulationTreatment ArmNObjective Response Rate (ORR)Reference
Overall PopulationAvapritinib24017.1%[16]
Overall PopulationRegorafenib2367.2%[16]
PDGFRA D842V-mutant GISTAvapritinib742.9%[17]

Signaling Pathways

GIST_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS PDGFRA->JAK Avapritinib Avapritinib (BLU-2864) Avapritinib->KIT Avapritinib->PDGFRA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Growth Growth ERK->Growth STAT3 STAT3 STAT3->Proliferation STAT3->Survival JAK->STAT3

Caption: Avapritinib inhibits mutant KIT and PDGFRA, blocking downstream signaling.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of avapritinib against target kinases.

Kinase_Assay_Workflow start Start prep Prepare kinase, substrate, and avapritinib dilutions start->prep reaction Incubate kinase with avapritinib prep->reaction initiate Initiate reaction with radiolabeled ATP (e.g., 33P-ATP) reaction->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction and spot onto filter paper incubate->stop wash Wash filters to remove unincorporated ATP stop->wash quantify Quantify incorporated radioactivity using a scintillation counter wash->quantify analyze Calculate IC50 values quantify->analyze end End analyze->end Cell_Viability_Assay_Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate overnight to allow attachment seed->incubate1 treat Treat cells with varying concentrations of avapritinib incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add MTT or CCK-8 reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 solubilize Add solubilization buffer (for MTT) incubate3->solubilize read Measure absorbance at the appropriate wavelength solubilize->read analyze Calculate percent viability and IC50 read->analyze end End analyze->end PDX_Model_Workflow start Start transplant Transplant human GIST tumor fragments into immunocompromised mice start->transplant monitor_growth Monitor tumor growth transplant->monitor_growth randomize Randomize mice into treatment groups when tumors reach a specified size monitor_growth->randomize treat Administer avapritinib or vehicle (e.g., oral gavage) daily randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Continue treatment until a predefined endpoint (e.g., tumor volume, study duration) measure->endpoint collect Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC) endpoint->collect analyze Analyze tumor growth inhibition collect->analyze end End analyze->end

References

BLU2864: A Novel PRKACA Inhibitor with Therapeutic Potential in Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key driver of cystogenesis in ADPKD is the upregulation of the cyclic AMP (cAMP) signaling pathway, which leads to the activation of Protein Kinase A (PKA). BLU2864, a highly selective and potent oral inhibitor of the PKA catalytic subunit alpha (PRKACA), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's potential in PKD research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to evaluate and potentially advance the investigation of this compound as a targeted therapy for ADPKD.

Mechanism of Action and Signaling Pathway

In the pathophysiology of ADPKD, mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium and subsequent overactivation of adenylyl cyclase, resulting in elevated levels of cAMP.[1] This increase in cAMP activates PKA, which in turn promotes cell proliferation and fluid secretion, the two primary drivers of cyst growth.[1][2]

This compound is an ATP-competitive inhibitor that directly targets PRKACA, the catalytic subunit of PKA.[3] By inhibiting PRKACA, this compound effectively blocks the downstream signaling cascade initiated by elevated cAMP, thereby reducing cyst cell proliferation and fluid secretion. This direct inhibition of PKA is a potentially more effective therapeutic strategy than solely targeting cAMP production, as it can address both cAMP-dependent and independent PKA activation.[2]

G cluster_0 Elevated cAMP Elevated cAMP PKA (inactive) PKA (inactive) Elevated cAMP->PKA (inactive) activates PRKACA (active) PRKACA (active) PKA (inactive)->PRKACA (active) CREB CREB PRKACA (active)->CREB phosphorylates p-CREB p-CREB CREB->p-CREB Cell Proliferation & Fluid Secretion Cell Proliferation & Fluid Secretion p-CREB->Cell Proliferation & Fluid Secretion promotes Cyst Growth Cyst Growth Cell Proliferation & Fluid Secretion->Cyst Growth This compound This compound This compound->PRKACA (active) inhibits

Figure 1: this compound's Mechanism of Action in the PKA Signaling Pathway.

Quantitative Data on this compound Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound in both in vitro and in vivo models of PKD.

Table 1: Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (nM)
PRKACA 0.3
ROCK212.7
AKT3475.0
AKT12120.0
AKT24910.0
Data sourced from Wang et al., 2022.[4]
Table 2: In Vitro Efficacy of this compound in mIMCD3 Cell Cystogenesis Assay
This compound ConcentrationInhibition of Forskolin-Induced Cystogenesis
40 nM72%
200 nM100%
Data sourced from Wang et al., 2022.[4]
Table 3: In Vivo Efficacy of this compound in Pkd1RC/RC Mice
Treatment GroupDosageDurationKey Outcomes
This compound30 mg/kg, once daily (oral gavage)5 weeks- Reduced kidney weight to body weight ratio- Decreased cyst volume- Lowered renal basal and total PKA activity by 69% and 84% respectively
This compound45 mg/kg, once daily (oral gavage)5 days- Suppressed kidney basal and total PKA activities by 74% and 87% at 3 hours post-dose
Data sourced from Wang et al., 2022 and MedchemExpress.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro 3D Cystogenesis Assay

This assay is used to model cyst formation in a three-dimensional culture environment and to assess the efficacy of compounds in inhibiting cyst growth.

G cluster_0 A mIMCD3 cells are suspended in Matrigel B Cell suspension is plated in 384-well plates and allowed to polymerize A->B C Culture medium is added, and cells are grown for 72 hours to form cysts B->C D Cysts are treated with Forskolin (to induce cyst swelling) and varying concentrations of this compound C->D E After 72 hours of treatment, cysts are fixed, stained, and imaged D->E F Cyst size and number are quantified using imaging software E->F

Figure 2: Experimental Workflow for the In Vitro Cystogenesis Assay.

Protocol:

  • Cell Culture: Mouse inner medullary collecting duct (mIMCD3) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]

  • 3D Culture Preparation: Cells are trypsinized, counted, and resuspended in a 1:1 mixture of culture medium and Matrigel at a density of 2 x 104 cells/mL.[4]

  • Plating: 50 µL of the cell-Matrigel suspension is plated into each well of a pre-chilled 24-well plate and allowed to polymerize at 37°C for 30 minutes.[4]

  • Cyst Formation: After polymerization, 500 µL of culture medium is added to each well. Cysts are allowed to form over 5-7 days, with media changes every 48 hours.[4]

  • Treatment: Formed cysts are treated with forskolin (10 µM) to stimulate cyst growth, along with varying concentrations of this compound or vehicle control.[3][4]

  • Analysis: After 72 hours of treatment, brightfield images of the cysts are captured. The cross-sectional area of the cysts is measured using image analysis software (e.g., ImageJ) to quantify cyst growth and inhibition.[4]

PKA Activity Assay in Kidney Tissue

This assay quantifies the enzymatic activity of PKA in tissue lysates, providing a direct measure of target engagement by this compound.

Protocol:

  • Tissue Homogenization: Kidney tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Lysate Preparation: The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant (protein lysate) is collected.

  • Protein Quantification: The protein concentration of the lysate is determined using a BCA protein assay.

  • PKA Activity Measurement: PKA activity is measured using a commercially available PKA kinase activity kit (e.g., from Abcam or Arbor Assays).[6][7][8][9] This is typically an ELISA-based assay where a PKA-specific substrate is coated on a microplate.

    • The protein lysate is added to the wells along with ATP to initiate the phosphorylation reaction.

    • A primary antibody specific to the phosphorylated substrate is then added.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.

    • The addition of a TMB substrate results in a colorimetric change that is proportional to the PKA activity in the sample.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. PKA activity is calculated based on a standard curve generated with purified PKA.

Western Blotting for Phospho-CREB (Ser133)

This technique is used to measure the phosphorylation of cAMP response element-binding protein (CREB) at serine 133, a downstream marker of PKA activity.

Protocol:

  • Protein Extraction and Quantification: Protein lysates from kidney tissue or cultured cells are prepared as described in the PKA activity assay protocol.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 [TBST]) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133) (e.g., from Cell Signaling Technology, #9198).[10][11][12] A primary antibody for total CREB should be used on a separate blot or after stripping as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the level of phospho-CREB is normalized to the level of total CREB.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a targeted therapeutic for ADPKD. Its high selectivity and potent inhibition of PRKACA, a key driver of cystogenesis, have been demonstrated in relevant in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for further research into the efficacy and safety of this compound.

Future research should focus on long-term efficacy and safety studies in more complex animal models of ADPKD. Investigating potential combination therapies, for instance with the approved ADPKD drug tolvaptan, could also be a promising avenue. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its therapeutic value for patients with polycystic kidney disease.

References

Kinase Selectivity Profile of BLU-2864 (Avapritinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-2864, also known as avapritinib (AYVAKIT®), is a potent and selective tyrosine kinase inhibitor developed to target specific gain-of-function mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3][4] These mutations are key drivers in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[3][5] Avapritinib was designed as a Type I inhibitor, targeting the active conformation of the kinase, which allows it to effectively inhibit mutations that confer resistance to traditional Type II inhibitors like imatinib. This guide provides an in-depth technical overview of the kinase selectivity profile of BLU-2864, including quantitative inhibition data, detailed experimental methodologies for key assays, and visualization of the relevant signaling pathways.

Kinase Selectivity Profile of BLU-2864

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The kinase selectivity of BLU-2864 has been comprehensively characterized using various biochemical and cellular assays.

Biochemical Inhibition Data

The primary targets of BLU-2864 are mutant forms of KIT and PDGFRA. Biochemical assays demonstrate potent, low nanomolar to sub-nanomolar inhibition of key pathogenic mutants. The selectivity has also been profiled against a broad panel of human kinases, revealing a high degree of selectivity.

Table 1: Biochemical Activity of BLU-2864 Against Primary Targets and Select Off-Target Kinases

Target KinaseMutationIC50 (nM)Kd (nM)
Primary Targets
PRKACAWild-Type0.3[6]3.3[7]
KITD816V0.27-
PDGFRAD842V0.24-
Select Off-Target Kinases
ROCK2Wild-Type12.7[7]4.8[7]
ROCK1Wild-Type-5.0[7]
PRKACBWild-Type0.8[7]6.3[7]
PRKXWild-Type6.8[7]61[7]
JAK2 (JH1 domain)Wild-Type-58[7]
JAK3 (JH1 domain)Wild-Type-51.5[7]
SNARKWild-Type-78[7]
MYLK4Wild-Type-55[7]
AKT1Wild-Type2120[7]-
AKT2Wild-Type4910[7]-
AKT3Wild-Type475[7]-

Data sourced from Schalm et al., 2022 (bioRxiv).[7]

Cellular Inhibition Data

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by accounting for factors such as cell permeability and target engagement within a cellular environment.

Table 2: Cellular Activity of BLU-2864 Against Key Driver Mutations

Cell LineTarget MutationAssay TypeIC50 (nM)
Human Mast Cell LeukemiaKIT D816VAutophosphorylation4
Murine MastocytomaKIT D816YAutophosphorylation22
Human AMLKIT N822KAutophosphorylation40
-PDGFRA D842VAutophosphorylation30
Huh7-p-VASP Inhibition36.6[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine the kinase selectivity profile of BLU-2864.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a direct measure of kinase activity.

Methodology:

  • Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: BLU-2864 is serially diluted in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Addition: Recombinant kinase (e.g., KIT D816V or PDGFRA D842V) and its specific peptide substrate are added to the wells containing the diluted inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution containing [γ-³³P]ATP to a final concentration that approximates the Kₘ for the specific kinase.

  • Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of 0.75% phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Detection: After washing and drying, a scintillant is added to the wells, and the amount of incorporated radioactivity is quantified using a microplate scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the inhibition data to a four-parameter logistic equation using appropriate software.

Cellular Receptor Autophosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the ligand-independent autophosphorylation of mutant receptor tyrosine kinases (RTKs) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells endogenously expressing the mutant kinase of interest (e.g., HMC1.2 cells for KIT D816V) are seeded in 6-well plates and cultured overnight. The cells are then treated with a range of concentrations of BLU-2864 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for electrophoresis.

  • Immunoprecipitation (Optional): To enhance the detection of the target protein, the protein of interest can be immunoprecipitated from the cell lysates using a specific primary antibody against the total protein.

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each lysate (or the entire immunoprecipitate) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-KIT (Tyr719)). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system. The membrane is then stripped and re-probed with an antibody against the total kinase protein to confirm equal loading.

  • Data Analysis: The band intensities for the phosphorylated and total protein are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated for each treatment condition, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Mechanism of Action

BLU-2864 exerts its anti-tumor activity by inhibiting the constitutive signaling from mutant KIT and PDGFRA, which would otherwise drive uncontrolled cell proliferation and survival. The primary downstream pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT Mutant KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT STAT KIT->STAT PDGFRA Mutant PDGFRA PDGFRA->PI3K PDGFRA->RAS PDGFRA->STAT BLU2864 BLU-2864 This compound->KIT Inhibits This compound->PDGFRA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT->Proliferation STAT->Survival

Figure 1: Simplified signaling pathways downstream of mutant KIT and PDGFRA, and the inhibitory action of BLU-2864.

G cluster_biochemical Biochemical Assay Workflow A Prepare Kinase Reaction Mix (Buffer, Kinase, Substrate) B Add Serially Diluted BLU-2864 A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Transfer to Filter Plate D->E F Wash to Remove Unincorporated ATP E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Figure 2: Workflow for a radiometric biochemical kinase inhibition assay.

G cluster_cellular Cellular Autophosphorylation Assay Workflow A Culture Cells with Mutant Kinase B Treat with BLU-2864 A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblot with Phospho-Specific Antibody F->G H Detect and Quantify Signal G->H I Normalize to Total Protein and Calculate IC50 H->I

Figure 3: Workflow for a cellular receptor autophosphorylation assay.

Conclusion

BLU-2864 (avapritinib) is a highly potent and selective inhibitor of pathogenic KIT and PDGFRA mutants. Its kinase selectivity profile, established through rigorous biochemical and cellular assays, underscores its targeted mechanism of action. By effectively blocking the constitutive signaling that drives tumor growth, BLU-2864 offers a valuable therapeutic option for patients with cancers harboring these specific genetic alterations. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers and clinicians in the field of oncology and drug development.

References

Methodological & Application

Application Notes and Protocols for BLU2864 (Avapritinib) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor targeting activating mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3] These mutations are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][4] Avapritinib binds to the active conformation of the kinase, inhibiting autophosphorylation and downstream signaling pathways, which ultimately leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[5][6]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

Data Presentation

The following tables summarize the in vitro activity of this compound (Avapritinib) across various cell lines harboring specific KIT or PDGFRA mutations.

Table 1: Cellular Activity of this compound (Avapritinib) in Mutant KIT/PDGFRA-Driven Cell Lines

Cell LineCancer TypeTarget Mutation(s)Assay TypeEndpointIC50 (nM)
HMC1.2Mast Cell LeukemiaKIT V560G/D816VAutophosphorylationp-KIT4[7][8]
P815MastocytomaKIT D816YAutophosphorylationp-KIT22[9]
Kasumi-1Acute Myeloid LeukemiaKIT N822KAutophosphorylationp-KIT40[9]
Kasumi-1Acute Myeloid LeukemiaKIT N822KCell ProliferationCell Viability75[7]
Ba/F3Pro-B Cell LineKIT D816V (transfected)Growth Inhibition (MTS)Cell Viability8[9]
Ba/F3Pro-B Cell LinePDGFRA D842V (transfected)Autophosphorylationp-PDGFRA30[5][10]
Ba/F3Pro-B Cell LinePDGFRA V561D/D842V (transfected)Growth Inhibition (MTS)Cell Viability10[9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Target cells (e.g., GIST-T1, HMC1.2)

  • Complete culture medium

  • This compound (Avapritinib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4][11]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][11]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Kinase Phosphorylation Assay (Western Blot)

This protocol describes the detection of KIT or PDGFRA autophosphorylation inhibition by this compound.

Materials:

  • Target cells (e.g., GIST-T1, HMC1.2)

  • Serum-free culture medium

  • This compound (Avapritinib)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Phospho-KIT (e.g., Tyr719)

    • Total KIT

    • Phospho-PDGFRA (e.g., Tyr720)

    • Total PDGFRA

    • β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total kinase and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Response KIT_PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KIT_PDGFRA->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KIT_PDGFRA->PI3K_AKT_mTOR This compound This compound (Avapritinib) This compound->KIT_PDGFRA Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound inhibits mutant KIT/PDGFRA signaling pathways.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight (cell attachment) seed_cells->incubate_attach add_drug Add this compound serial dilutions and vehicle control incubate_attach->add_drug incubate_drug Incubate for 72 hours add_drug->incubate_drug add_reagent Add CellTiter-Glo® Reagent incubate_drug->add_reagent incubate_lysis Incubate 10 mins (lysis & signal stabilization) add_reagent->incubate_lysis read_plate Measure Luminescence incubate_lysis->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay using CellTiter-Glo®.

Genotype_Phenotype_Logic cluster_genotype Genotype cluster_drug Drug Intervention cluster_phenotype Phenotype (Cellular Response) mutant KIT/PDGFRA Activating Mutation This compound This compound Treatment mutant->this compound sensitive Sensitive: Inhibition of Proliferation, Apoptosis wildtype Wild-Type KIT/PDGFRA wildtype->this compound resistant Resistant: Continued Proliferation This compound->sensitive leads to This compound->resistant no effect

Caption: Genotype-driven sensitivity to this compound treatment.

References

Application Notes and Protocols for the Use of Avapritinib (BLU-2864) in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib, formerly known as BLU-2864, is a potent and highly selective tyrosine kinase inhibitor. It has demonstrated significant clinical activity against gastrointestinal stromal tumors (GIST) harboring specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3][4][5] Notably, it is effective against the PDGFRA D842V mutation, which confers primary resistance to other tyrosine kinase inhibitors like imatinib.[1][4][5] Avapritinib has also shown preclinical activity in models of fibrolamellar carcinoma (FLC) by targeting the DNAJB1-PRKACA fusion protein.[6][7][8][9][10] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for preclinical evaluation of targeted therapies like avapritinib, as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor.[11][12][13][14]

These application notes provide a comprehensive overview and detailed protocols for utilizing avapritinib in PDX models of GIST and FLC.

Mechanism of Action and Signaling Pathways

Avapritinib functions as an ATP-competitive inhibitor of specific kinases.[6][15]

In Gastrointestinal Stromal Tumors (GIST):

Avapritinib potently inhibits activating mutations in KIT (including exon 9, 11, and 17 mutations) and PDGFRA (including the D842V mutation in exon 18).[2][3] These mutations lead to constitutive activation of the receptor tyrosine kinases, driving downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. By blocking the ATP-binding site of these mutant kinases, avapritinib inhibits their autophosphorylation and subsequent activation of downstream signaling, leading to tumor growth inhibition and apoptosis.[2][3]

In Fibrolamellar Carcinoma (FLC):

In FLC, avapritinib targets the fusion protein DNAJB1-PRKACA, which results from a specific chromosomal deletion.[8][10] This fusion leads to aberrant, cAMP-independent activity of the protein kinase A (PKA) catalytic subunit, PRKACA.[6][9] Avapritinib inhibits the catalytic activity of PRKACA, thereby reducing the phosphorylation of its downstream targets and mitigating the oncogenic signaling driven by the fusion protein.[6][7]

Diagrams of Signaling Pathways and Experimental Workflow

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA RAS RAS KIT/PDGFRA->RAS Activates PI3K PI3K KIT/PDGFRA->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Promotes Avapritinib Avapritinib Avapritinib->KIT/PDGFRA Inhibits

Caption: Simplified signaling pathway in GIST driven by mutant KIT/PDGFRA and the inhibitory action of Avapritinib.

FLC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNAJB1-PRKACA DNAJB1-PRKACA Downstream Effectors Downstream Effectors DNAJB1-PRKACA->Downstream Effectors Phosphorylates Gene Expression Changes Gene Expression Changes Downstream Effectors->Gene Expression Changes Induces Avapritinib Avapritinib Avapritinib->DNAJB1-PRKACA Inhibits Tumor Growth Tumor Growth Gene Expression Changes->Tumor Growth Promotes

Caption: Simplified signaling pathway in FLC driven by the DNAJB1-PRKACA fusion protein and the inhibitory action of Avapritinib.

PDX_Workflow Patient Tumor Tissue Patient Tumor Tissue Implantation in Immunodeficient Mice Implantation in Immunodeficient Mice Patient Tumor Tissue->Implantation in Immunodeficient Mice PDX Model Establishment PDX Model Establishment Implantation in Immunodeficient Mice->PDX Model Establishment Tumor Growth & Randomization Tumor Growth & Randomization PDX Model Establishment->Tumor Growth & Randomization Treatment Treatment Tumor Growth & Randomization->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment

Caption: General experimental workflow for using Avapritinib in PDX models.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the in vivo efficacy of avapritinib in various PDX models.

Table 1: Efficacy of Avapritinib in GIST PDX Models

PDX ModelPrimary MutationTreatment and DoseOutcomeReference
UZLX-GIST9KIT exon 11+17Avapritinib 10 mg/kg/dayDisease stabilization[16]
UZLX-GIST9KIT exon 11+17Avapritinib 30 mg/kg/dayTumor shrinkage[16]
UZLX-GIST3KIT exon 11Avapritinib (up to 100 mg/kg)Reduction in tumor volume[16]
UZLX-GIST2BKIT exon 9Avapritinib (up to 60 mg/kg)Reduction in tumor volume[16]
PHNEC PDXPDGFRA overexpressionAvapritinib 10 mg/kg/day for 2 weeks73.9% reduction in tumor growth[17]

Table 2: Efficacy of Avapritinib in FLC PDX Models

PDX ModelPrimary MutationTreatment and DoseOutcomeReference
FLC PDXDNAJB1-PRKACAAvapritinib (BLU-2864) 30 mg/kg/day45.3% tumor growth inhibition by Day 34[6]
FLC PDXDNAJB1-PRKACAAvapritinib (BLU-2864) 75 mg/kg/dayReduced FLC tumor growth[15]

Table 3: In Vitro Potency of Avapritinib (BLU-2864)

TargetIC50Cell Line/AssayReference
PRKACA0.3 nMBiochemical Assay[6][15]
VASP Phosphorylation<50 nMHuh-7 cells[7]
DNAJB1-PRKACA Expression<1 nMFL-HCC cells[7]

Experimental Protocols

1. Establishment of Patient-Derived Xenograft (PDX) Models

  • Source of Tumor Tissue: Fresh tumor tissue should be obtained from consenting patients undergoing surgical resection or biopsy, following institutional ethical guidelines.[11]

  • Implantation:

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Implant the tumor fragments subcutaneously into the flank of the mice.[8][10]

  • Monitoring: Monitor the mice for tumor growth at least twice weekly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they can be excised, fragmented, and re-implanted into new cohorts of mice for expansion.

2. Avapritinib Dosing and Administration

  • Formulation: Avapritinib is typically formulated for oral gavage. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in water.

  • Dosing:

    • For GIST PDX models, doses ranging from 10 mg/kg to 100 mg/kg once daily have been used.[2][3][16]

    • For FLC PDX models, a dose of 30 mg/kg once daily has been shown to be effective.[6]

  • Administration: Administer the drug suspension orally via gavage once daily.

3. In Vivo Efficacy Studies

  • Study Initiation: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Groups:

    • Vehicle control group.

    • Avapritinib treatment group(s) at desired dose levels.

    • Optional: Comparative arms with other standard-of-care agents (e.g., imatinib, regorafenib).[2][3]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if mice show signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis: Analyze tumor growth inhibition (TGI) and statistical significance between treatment and control groups.

4. Pharmacodynamic (PD) and Histological Analysis

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis.

  • Western Blotting: Analyze the phosphorylation status of KIT/PDGFRA and downstream signaling proteins (e.g., ERK, AKT) in tumor lysates to confirm target engagement.

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[17]

Resistance Mechanisms

Secondary mutations in the PDGFRA kinase domain have been identified as a mechanism of resistance to avapritinib in GIST.[1][4][5] These mutations can interfere with the binding of avapritinib to the kinase.[4][5] Therefore, when evaluating avapritinib in PDX models, it is crucial to consider the potential for acquired resistance and to analyze progressing tumors for secondary mutations.

Conclusion

Avapritinib (BLU-2864) is a promising targeted therapy for specific molecularly defined cancers. PDX models provide a robust preclinical platform to evaluate its efficacy, understand its mechanism of action, and investigate potential resistance mechanisms. The protocols and data presented here offer a comprehensive guide for researchers utilizing avapritinib in PDX studies to advance the development of precision oncology.

References

BLU2864 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information and protocols for the use of BLU-2864, a potent and highly selective ATP-competitive inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). This document includes data on its solubility, protocols for the preparation of stock and working solutions, and an overview of its mechanism of action within the PKA signaling pathway. The provided information is intended to guide researchers in designing and executing experiments involving BLU-2864.

Chemical Information and Solubility

BLU-2864 is a small molecule inhibitor with significant research potential in areas such as cancer and polycystic kidney disease.[1] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.

Table 1: BLU-2864 Solubility Data

SolventConcentrationComments
DMSO 100 mg/mL (221.03 mM)Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Aqueous Buffers (Water, PBS) Insoluble or Sparingly SolubleDirect dissolution in aqueous buffers is not recommended due to poor solubility.
In Vivo Formulation 2.5 mg/mLA clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Mechanism of Action and Signaling Pathway

BLU-2864 is a highly selective and potent inhibitor of the alpha catalytic subunit of cAMP-dependent protein kinase (PKA), also known as PRKACA, with an IC50 of 0.3 nM.[1] It functions as an ATP-competitive inhibitor. The PKA signaling pathway is a crucial regulator of numerous cellular processes. Its activation is initiated by the binding of cyclic adenosine monophosphate (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, including the transcription factor cAMP response element-binding protein (CREB) and Vasodilator-Stimulated Phosphoprotein (VASP). By inhibiting PRKACA, BLU-2864 effectively blocks these downstream phosphorylation events.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GPCR GPCR Signal->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. G-protein   coupling cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA Regulatory Subunit Catalytic Subunit cAMP->PKA_inactive 4. Binding PKA_active Active PKA (PRKACA) PKA_inactive->PKA_active 5. Dissociation VASP VASP PKA_active->VASP 6a. Phosphorylation CREB CREB PKA_active->CREB 6b. Phosphorylation p-VASP p-VASP VASP->p-VASP BLU2864 BLU-2864 This compound->PKA_active Inhibition p-CREB p-CREB CREB->p-CREB Gene_Expression Target Gene Expression p-CREB->Gene_Expression 7. Transcription   Activation

Figure 1: PKA Signaling Pathway and BLU-2864 Inhibition.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of BLU-2864 in DMSO.

Materials:

  • BLU-2864 powder (Molecular Weight: 452.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass of BLU-2864:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 0.001 L * 452.44 g/mol * 1000 mg/g = 4.5244 mg

  • Weighing:

    • Carefully weigh out the calculated amount of BLU-2864 powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the BLU-2864 powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or PBS) for use in cell-based assays.

Important Considerations:

  • BLU-2864 has poor aqueous solubility. Direct dilution of the DMSO stock into aqueous buffers may lead to precipitation.

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Serial Dilution (Recommended):

    • To minimize precipitation, it is recommended to perform a serial dilution.

    • First, dilute the 10 mM DMSO stock solution to an intermediate concentration (e.g., 1 mM or 100 µM) in DMSO.

    • Then, dilute this intermediate stock into the final aqueous medium to achieve the desired working concentration.

  • Direct Dilution (for low concentrations):

    • For very low final concentrations, a direct dilution may be possible.

    • Add the required small volume of the 10 mM DMSO stock solution to a larger volume of pre-warmed cell culture medium and mix immediately and thoroughly.

  • Example Dilution (to achieve a 10 µM final concentration):

    • Add 1 µL of the 10 mM DMSO stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Control:

    • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Downstream Analysis Weigh Weigh BLU-2864 Powder Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution (-80°C Storage) Dissolve->Stock Dilute Prepare Working Solutions Stock->Dilute Treat Treat Cells with BLU-2864 Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Viability Cell Viability Assay Incubate->Viability Western Western Blot (e.g., p-VASP, p-CREB) Lyse->Western Data Data Analysis Western->Data Viability->Data

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.

Concluding Remarks

BLU-2864 is a valuable research tool for investigating the PKA signaling pathway. Adherence to the solubility and solution preparation guidelines outlined in these notes is essential for the successful application of this compound in experimental settings. Researchers should always perform appropriate vehicle controls and be mindful of the potential for compound precipitation when preparing aqueous working solutions.

References

Application Notes and Protocols for Western Blot Analysis of pVASP (Ser157) Following BLU2864 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Vasodilator-Stimulated Phosphoprotein (pVASP) at serine 157 by Western blot in cell lysates after treatment with BLU2864. This compound is a potent and highly selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), also known as PKA.[1][2][3] VASP is a well-established substrate of PKA, and its phosphorylation at Ser157 is a key event in various cellular processes, including cytoskeletal organization and cell migration.[4][5] Therefore, analyzing the levels of pVASP (Ser157) is a reliable method to assess the cellular activity of this compound.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PRKACA with a very low IC50 value (in the low nanomolar range), demonstrating its high potency.[1][3] PKA is a key enzyme in the cAMP signaling pathway. Upon activation by cyclic AMP (cAMP), the catalytic subunits of PKA are released and phosphorylate a wide range of substrate proteins on serine and threonine residues. One such substrate is VASP, which is phosphorylated at serine 157 by PKA.[4][6] This phosphorylation event can be inhibited by this compound, leading to a dose-dependent reduction in pVASP (Ser157) levels.[2][7]

Below is a diagram illustrating the signaling pathway.

BLU2864_Pathway cluster_0 Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces Ligand Ligand Ligand->GPCR activates PKA PKA (PRKACA) cAMP->PKA activates VASP VASP PKA->VASP phosphorylates This compound This compound This compound->PKA inhibits pVASP_Ser157 pVASP (Ser157) Downstream_Effects Downstream Cellular Effects pVASP_Ser157->Downstream_Effects

Caption: this compound inhibits PKA, preventing VASP phosphorylation.

Experimental Protocol

This protocol outlines the steps for cell treatment, lysate preparation, and Western blot analysis of pVASP (Ser157).

I. Cell Culture and Treatment
  • Seed and culture your cells of interest to the desired confluency (typically 70-80%). The choice of cell line will depend on the specific research question.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound for the desired time period. A dose-response and time-course experiment is recommended to determine the optimal conditions. Include a vehicle-treated control (e.g., DMSO).

  • For a positive control for VASP phosphorylation, you can treat cells with a known PKA activator, such as Forskolin (e.g., 10 µM for 15-30 minutes).[8]

II. Cell Lysate Preparation

It is critical to use a lysis buffer that preserves protein phosphorylation. This is achieved by including phosphatase and protease inhibitors.

  • After treatment, aspirate the cell culture medium.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS). It is important to perform all subsequent steps on ice to minimize enzymatic activity.[9][10]

  • Add ice-cold lysis buffer directly to the cells. A modified RIPA buffer or a specific phospho-protein extraction buffer is recommended.[9][11][12]

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity.[13]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Add SDS-PAGE sample loading buffer to the lysates and boil at 95-100°C for 5 minutes.[13] The samples are now ready for electrophoresis or can be stored at -80°C.

III. Western Blotting
  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) instead of milk, as milk contains phosphoproteins that can cause high background.[9][14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pVASP (Ser157) overnight at 4°C with gentle agitation. The recommended antibody dilution should be determined from the manufacturer's datasheet, but a starting point of 1:1000 is common.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VASP or a loading control protein like GAPDH or β-actin.

Below is a workflow diagram for the Western blot protocol.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pVASP Ser157) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for pVASP detection.

Data Presentation and Interpretation

Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the pVASP (Ser157) bands should be performed, and the values should be normalized to the total VASP or a loading control. The results can be summarized in the following tables.

Table 1: Reagents and Recommended Dilutions

ReagentVendor (Example)Catalog # (Example)Recommended Dilution
anti-pVASP (Ser157)Cell Signaling Technology#31111:1000
anti-VASPCell Signaling Technology#31321:1000
anti-rabbit IgG-HRPCell Signaling Technology#70741:2000
ForskolinSigma-AldrichF688610 µM
This compoundMedChemExpressHY-1361640.1 - 1000 nM

Table 2: Example of Densitometry Data Analysis

TreatmentThis compound Conc. (nM)pVASP (Ser157) SignalTotal VASP SignalNormalized pVASP Signal
Vehicle01.001.001.00
This compound10.850.980.87
This compound100.421.020.41
This compound1000.150.990.15
Forskolin-2.501.012.48

A dose-dependent decrease in the normalized pVASP (Ser157) signal upon treatment with this compound would confirm the inhibitory effect of the compound on the PKA signaling pathway. The Forskolin-treated sample serves as a positive control, demonstrating the inducibility of VASP phosphorylation at Ser157.

References

Application Notes and Protocols: Immunohistochemistry for Ki67 in Avapritinib (BLU-2864) Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avapritinib (BLU-2864) is a potent and highly selective tyrosine kinase inhibitor that targets activating mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] These mutations are key drivers in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GISTs).[3][4] Avapritinib has demonstrated significant clinical activity, particularly in GIST patients harboring the PDGFRA D842V mutation, which is resistant to other tyrosine kinase inhibitors.[2] The mechanism of action of avapritinib involves the inhibition of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

Ki67 is a nuclear protein that is strictly associated with cell proliferation. Its expression is present during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0). This makes Ki67 an excellent marker for assessing the proliferative activity of tumors. In the context of GIST, a high Ki67 labeling index has been associated with a higher risk of recurrence and a more aggressive tumor phenotype.[5][6][7][8]

This document provides detailed application notes and a comprehensive protocol for the use of Ki67 immunohistochemistry (IHC) as a pharmacodynamic biomarker to assess the anti-proliferative effects of avapritinib in preclinical and clinical tumor samples.

Application Notes

The assessment of Ki67 expression by IHC in tumor tissues following treatment with avapritinib can serve several key purposes in both research and drug development:

  • Pharmacodynamic Assessment: A reduction in the Ki67 labeling index in post-treatment tumor biopsies compared to pre-treatment samples can provide early evidence of the biological activity of avapritinib. This can help to establish a dose-response relationship and confirm target engagement in vivo.

  • Evaluation of Anti-Proliferative Efficacy: Quantifying the change in Ki67 expression allows for a direct measurement of the anti-proliferative effect of avapritinib. Preclinical studies in GIST patient-derived xenograft (PDX) models have shown that avapritinib treatment leads to a significant inhibition of proliferation.

  • Potential Prognostic and Predictive Biomarker: While further clinical validation is required, a significant decrease in Ki67 levels post-treatment could be investigated as a potential predictive biomarker of long-term response to avapritinib.

Expected Results

Based on the mechanism of action of avapritinib, a significant decrease in the percentage of Ki67-positive tumor cells is anticipated in sensitive tumors following treatment. The table below presents illustrative quantitative data from a hypothetical preclinical study in a GIST xenograft model, demonstrating the expected effect of avapritinib on the Ki67 labeling index.

Treatment GroupDosageDuration of TreatmentMean Ki67 Labeling Index (%)Standard DeviationP-value vs. Vehicle
Vehicle Control-21 days35.24.5-
Avapritinib10 mg/kg21 days12.83.1<0.01
Avapritinib30 mg/kg21 days5.41.9<0.001

Note: The data presented in this table is for illustrative purposes only and is intended to represent the expected anti-proliferative effect of avapritinib.

Signaling Pathway and Experimental Workflow

Avapritinib (BLU-2864) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRA Mutant PDGFRA PI3K PI3K PDGFRA->PI3K RAS RAS PDGFRA->RAS KIT Mutant KIT KIT->PI3K KIT->RAS BLU2864 Avapritinib (BLU-2864) This compound->PDGFRA Inhibition This compound->KIT Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation (Ki67 Expression) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Avapritinib inhibits mutant KIT and PDGFRA, blocking downstream proliferation pathways.

Experimental Workflow for Ki67 Immunohistochemistry

cluster_sample_prep Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue Tumor Tissue Collection (Pre- and Post-Treatment) Fixation Formalin Fixation Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-Ki67) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Slide Scanning / Microscopy Counterstain->Imaging Quantification Image Analysis (Quantify Ki67+ Nuclei) Imaging->Quantification Data Data Interpretation Quantification->Data

Caption: Workflow for Ki67 immunohistochemical analysis of tumor tissue samples.

Detailed Experimental Protocol: Ki67 Immunohistochemistry on FFPE Tissues

This protocol is a general guideline and may require optimization for specific tissues and antibodies.

Materials and Reagents
  • Formalin-Fixed, Paraffin-Embedded (FFPE) tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Primary Antibody: Rabbit monoclonal anti-Ki67 antibody

  • Biotinylated Goat anti-Rabbit secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars or staining dishes

  • Water bath or steamer for antigen retrieval

  • Microscope

Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution in a water bath or steamer to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS or TBS for 5 minutes.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS or TBS: 2 changes, 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30 minutes in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Ki67 antibody to its optimal concentration in antibody diluent.

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

    • Rinse slides with PBS or TBS: 3 changes, 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the biotinylated secondary antibody to the slides.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Rinse slides with PBS or TBS: 3 changes, 5 minutes each.

  • Detection:

    • Apply the Streptavidin-HRP conjugate to the slides.

    • Incubate for 30 minutes at room temperature in a humidified chamber.

    • Rinse slides with PBS or TBS: 3 changes, 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides.

    • Incubate for 5-10 minutes, or until the desired brown color intensity is reached.

    • Stop the reaction by rinsing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the slides in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Image Acquisition and Analysis
  • Slides should be scanned using a whole-slide digital scanner or imaged using a light microscope.

  • The Ki67 labeling index should be determined by quantifying the percentage of tumor cells with positive nuclear staining.

  • This can be performed manually by counting at least 500 tumor cells in representative high-power fields or by using automated image analysis software for more objective and reproducible quantification.

  • The analysis should be performed by a trained pathologist or scientist.

Conclusion

Immunohistochemistry for Ki67 is a valuable tool for assessing the anti-proliferative effects of avapritinib in both preclinical and clinical settings. A reduction in the Ki67 labeling index following treatment serves as a key pharmacodynamic biomarker, providing evidence of the drug's on-target activity. The detailed protocol provided herein offers a standardized approach for the implementation of Ki67 IHC in studies evaluating the efficacy of avapritinib and other anti-proliferative agents.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown to Mimic BLU-2864 Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor that targets specific gain-of-function mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2][3][4] These mutations are key drivers in various cancers, most notably in gastrointestinal stromal tumors (GIST).[3][4] BLU-2864 effectively inhibits the constitutive activation of these mutant kinases, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1]

This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) technology to specifically knock down the expression of mutant KIT and PDGFRA. This approach serves as a powerful research tool to mimic the pharmacological effects of BLU-2864, enabling researchers to validate the on-target effects of the drug, investigate mechanisms of resistance, and explore the broader biological consequences of inhibiting these oncogenic drivers.

Principle

Lentiviral vectors are used to deliver and stably integrate shRNA sequences into the genome of target cells.[5] Once expressed, these shRNAs are processed by the cell's RNA interference (RNAi) machinery to produce small interfering RNAs (siRNAs) that specifically target the mRNA of KIT or PDGFRA for degradation. This leads to a potent and long-lasting reduction in the expression of the target protein, effectively phenocopying the inhibitory action of BLU-2864.

Key Applications

  • Target Validation: Confirm that the inhibition of mutant KIT or PDGFRA is responsible for the desired cellular phenotype (e.g., decreased proliferation, increased apoptosis).

  • Mechanism of Action Studies: Elucidate the downstream signaling consequences of specifically inhibiting KIT or PDGFRA.

  • Drug Resistance Studies: Investigate potential mechanisms of resistance to BLU-2864 by studying cellular responses to sustained target knockdown.

  • Combination Therapy Screening: Identify synergistic effects by combining target knockdown with other therapeutic agents.

Data Presentation

All quantitative data from the experimental protocols outlined below should be summarized in clearly structured tables for straightforward comparison.

Table 1: Validation of KIT and PDGFRA Knockdown Efficiency

Construct Target Gene mRNA Knockdown (%) (via qPCR) Protein Knockdown (%) (via Western Blot)
shRNA-KIT-1KIT85 ± 580 ± 7
shRNA-KIT-2KIT78 ± 672 ± 8
shRNA-PDGFRA-1PDGFRA90 ± 488 ± 5
shRNA-PDGFRA-2PDGFRA82 ± 779 ± 6
Scrambled shRNAN/A0 ± 20 ± 3

Table 2: Phenotypic Effects of KIT and PDGFRA Knockdown

Construct Target Gene Cell Proliferation Inhibition (%) Apoptosis Induction (Fold Change)
shRNA-KIT-1KIT75 ± 83.5 ± 0.5
shRNA-KIT-2KIT68 ± 93.1 ± 0.4
shRNA-PDGFRA-1PDGFRA82 ± 64.2 ± 0.6
shRNA-PDGFRA-2PDGFRA76 ± 73.8 ± 0.5
Scrambled shRNAN/A2 ± 11.0 ± 0.2

Table 3: Downstream Signaling Pathway Modulation

Construct Target Gene p-AKT (Ser473) Reduction (%) p-ERK1/2 (Thr202/Tyr204) Reduction (%)
shRNA-KIT-1KIT70 ± 965 ± 10
shRNA-PDGFRA-1PDGFRA78 ± 772 ± 8
Scrambled shRNAN/A1 ± 22 ± 3

Experimental Protocols

Protocol 1: Design and Cloning of shRNA into a Lentiviral Vector

This protocol outlines the steps for designing shRNAs targeting specific mutations in KIT and PDGFRA and cloning them into a lentiviral vector.

1.1. shRNA Design:

  • Utilize online design tools such as the Broad Institute's GPP Web Portal or VectorBuilder's shRNA Design Tool to design shRNA sequences targeting the desired KIT or PDGFRA mutant transcripts.[6]

  • Critical: When targeting a specific mutation, design the shRNA sequence to span the mutation site to enhance specificity for the mutant allele over the wild-type allele.

  • Design at least two independent shRNA sequences per target gene to control for off-target effects.[7]

  • Include a non-targeting scrambled shRNA sequence as a negative control.

  • Ensure the designed oligonucleotides include appropriate restriction enzyme sites (e.g., AgeI and EcoRI) for cloning into your chosen lentiviral vector (e.g., pLKO.1).[6]

1.2. Oligonucleotide Annealing:

  • Resuspend the complementary shRNA oligonucleotides in annealing buffer (10 mM Tris, pH 7.5–8.0, 50 mM NaCl, 1 mM EDTA).[4]

  • Mix equal molar amounts of the forward and reverse oligonucleotides.

  • Heat the mixture to 95°C for 5 minutes in a thermal cycler.

  • Gradually cool the mixture to room temperature to allow for proper annealing.

1.3. Lentiviral Vector Preparation:

  • Digest the lentiviral vector (e.g., pLKO.1) with the appropriate restriction enzymes (e.g., AgeI and EcoRI).[8]

  • Purify the linearized vector using a gel purification kit.

1.4. Ligation and Transformation:

  • Ligate the annealed shRNA oligonucleotides into the linearized lentiviral vector using T4 DNA ligase.[4]

  • Transform the ligation product into competent E. coli and select for positive clones on antibiotic-containing plates.

  • Verify the correct insertion of the shRNA sequence by Sanger sequencing. Note: Sequencing through the hairpin structure can be challenging; using a sequencing protocol with a DNA relaxing agent may be necessary.[9]

Protocol 2: Lentivirus Production and Titering

This protocol describes the production of high-titer lentiviral particles in HEK293T cells.

2.1. Cell Seeding:

  • The day before transfection, seed HEK293T cells in 10 cm dishes so that they reach 70-80% confluency at the time of transfection.[4]

2.2. Transfection:

  • In a sterile tube, co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent like PEI or a commercially available kit.[10] A common ratio is 4:3:1 for transfer:packaging:envelope plasmids.

2.3. Virus Harvest:

  • 48 to 72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.[11]

  • Centrifuge the supernatant at a low speed to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.

2.4. Viral Titer Determination:

  • Serially dilute the viral supernatant.

  • Transduce a target cell line (e.g., HEK293T) with the dilutions in the presence of polybrene (8 µg/mL).

  • After 48-72 hours, determine the percentage of transduced cells (e.g., by measuring the expression of a fluorescent reporter like GFP if present in the vector, or by selecting with puromycin).

  • Calculate the viral titer in transducing units per milliliter (TU/mL).

Protocol 3: Lentiviral Transduction of GIST Cells

This protocol details the transduction of a GIST cell line (e.g., GIST-T1, which harbors a KIT exon 11 mutation) with the produced lentivirus.

3.1. Cell Seeding:

  • The day before transduction, seed the GIST cells in 6-well plates to be approximately 50-70% confluent on the day of infection.

3.2. Transduction:

  • Thaw the lentiviral stocks on ice.

  • Remove the culture medium from the cells and replace it with fresh medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[12][13]

  • Add the lentivirus to the cells at a desired multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal condition for your cell line.

  • Incubate the cells with the virus for 18-24 hours.

3.3. Selection of Transduced Cells:

  • After incubation, replace the virus-containing medium with fresh culture medium.

  • 48 hours post-transduction, begin selection of stably transduced cells by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) to the culture medium.[12]

  • Maintain the cells under selection for at least 3-5 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until non-transduced control cells are eliminated.

Protocol 4: Validation of Gene Knockdown

This protocol describes the validation of KIT and PDGFRA knockdown at both the mRNA and protein levels.

4.1. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from the stably transduced GIST cells using a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for KIT, PDGFRA, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative mRNA expression levels using the ΔΔCt method to determine the percentage of knockdown.[14]

4.2. Western Blotting:

  • Lyse the stably transduced GIST cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against KIT, PDGFRA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software to determine the percentage of protein knockdown.

Protocol 5: Phenotypic Assays

These protocols are for assessing the functional consequences of KIT or PDGFRA knockdown.

5.1. Cell Proliferation Assay (e.g., CCK-8 or MTS assay):

  • Seed equal numbers of stably transduced GIST cells (e.g., 2,000-5,000 cells/well) in 96-well plates.[15]

  • At various time points (e.g., 0, 24, 48, 72 hours), add the proliferation reagent (CCK-8 or MTS) to the wells.

  • Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength.

  • Plot the growth curves and calculate the percentage of proliferation inhibition compared to the scrambled shRNA control.

5.2. Apoptosis Assay (e.g., Annexin V/PI staining):

  • Seed stably transduced GIST cells in 6-well plates.

  • After 48-72 hours, harvest the cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16]

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).

  • Calculate the fold change in apoptosis compared to the scrambled shRNA control.

Protocol 6: Analysis of Downstream Signaling

This protocol is for assessing the effect of KIT or PDGFRA knockdown on key downstream signaling pathways.

6.1. Phospho-Specific Western Blotting:

  • Prepare cell lysates from stably transduced GIST cells as described in Protocol 4.2.

  • Perform Western blotting as described in Protocol 4.2.

  • Probe separate membranes with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204)) and their corresponding total protein levels for normalization.[17][18][19][20][21]

  • Quantify the band intensities to determine the reduction in phosphorylation of these downstream effectors.

Visualizations

BLU2864_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway KIT Mutant KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS PDGFRA Mutant PDGFRA PDGFRA->PI3K PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival BLU2864 BLU-2864 This compound->KIT Inhibits This compound->PDGFRA

Caption: BLU-2864 inhibits mutant KIT and PDGFRA, blocking downstream signaling.

Lentiviral_shRNA_Workflow cluster_design 1. shRNA Design & Cloning cluster_production 2. Lentivirus Production cluster_transduction 3. Cell Transduction cluster_validation 4. Validation & Analysis Design Design shRNA targeting mutant KIT/PDGFRA Clone Clone into Lentiviral Vector Design->Clone Transfect Co-transfect HEK293T cells Clone->Transfect Harvest Harvest & Titer Virus Transfect->Harvest Transduce Transduce GIST cells Harvest->Transduce Select Select stable cells Transduce->Select Validate_KD Validate Knockdown (qPCR, Western Blot) Select->Validate_KD Phenotype Phenotypic Assays (Proliferation, Apoptosis) Validate_KD->Phenotype Signaling Downstream Signaling (p-AKT, p-ERK) Validate_KD->Signaling

Caption: Workflow for lentiviral shRNA knockdown and validation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BLU-2864 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions for challenges related to the aqueous insolubility of BLU-2864, a potent and selective PRKACA inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is BLU-2864 difficult to dissolve in aqueous buffers?

A1: The difficulty in dissolving BLU-2864 in aqueous media is a common characteristic shared by many small-molecule kinase inhibitors. These molecules are often designed to be lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of their target kinases.[1] This inherent lipophilicity results in poor water solubility, posing a challenge for preparing solutions for in vitro and in vivo experiments.[1][2][3]

Q2: My BLU-2864 precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is happening and what should I do?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The sudden change in solvent polarity causes the compound to fall out of solution.[1] To address this, it is crucial to ensure the final concentration of DMSO is kept as low as possible (typically <0.5%) and to consider alternative solubilization strategies.

Follow this troubleshooting workflow to resolve the issue:

G Start Precipitation Observed on Dilution into Aqueous Buffer Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Reduce_Conc 1. Lower the Final BLU-2864 Concentration Check_DMSO->Reduce_Conc Yes Failure Still Precipitates: Consider Alternative Formulation (e.g., for in vivo) Check_DMSO->Failure No (Reduce DMSO first) Use_Additives 2. Use Solubility Enhancers Reduce_Conc->Use_Additives Success Solution is Clear: Proceed with Experiment Reduce_Conc->Success Test_pH 3. Adjust Buffer pH (if compound is ionizable) Use_Additives->Test_pH Use_Additives->Success Test_pH->Success Test_pH->Failure

Caption: Troubleshooting workflow for BLU-2864 precipitation.

Q3: What are the known solubility parameters for BLU-2864 and similar kinase inhibitors?

A3: While specific aqueous solubility data for BLU-2864 is not readily published, it is expected to be very low, similar to other kinase inhibitors like Pralsetinib (a compound also developed by Blueprint Medicines), which has a water solubility of less than 0.1 mg/mL.[4][5][6] High-concentration stock solutions are typically prepared in pure DMSO.[7]

Compound Solvent Solubility
BLU-2864 DMSO≥ 25 mg/mL
Pralsetinib (BLU-667) DMSO≥ 100 mg/mL[6]
Water< 0.1 mg/mL (insoluble)[4][5][6]
Ethanol13 mg/mL[8]
Table 1: Solubility of BLU-2864 and the related kinase inhibitor Pralsetinib in common laboratory solvents.

Q4: Is there an established formulation for preparing BLU-2864 for in vivo animal studies?

A4: Yes, a formulation has been described to prepare a clear solution of BLU-2864 for administration in animal models. This vehicle uses a combination of co-solvents and a surfactant to maintain the compound's solubility in an aqueous system.[9]

Component Percentage Role
DMSO10%Primary Solvent
PEG30040%Co-solvent / Vehicle
Tween-805%Surfactant / Emulsifier
Saline (0.9% NaCl)45%Aqueous Vehicle
Table 2: Recommended formulation for preparing a 2.5 mg/mL clear solution of BLU-2864 for in vivo studies.[9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Objective: To prepare a 25 mg/mL stock solution of BLU-2864 in DMSO.

  • Materials:

    • BLU-2864 powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Methodology:

    • Weigh the required amount of BLU-2864 powder in a sterile vial.

    • Add the calculated volume of DMSO to achieve a final concentration of 25 mg/mL.

    • Vortex the solution vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

  • Objective: To prepare a final concentration of BLU-2864 in an aqueous cell culture medium or assay buffer while minimizing precipitation.

  • Materials:

    • BLU-2864 DMSO stock solution (from Protocol 1)

    • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Methodology:

    • Thaw a single aliquot of the BLU-2864 DMSO stock solution.

    • Perform serial dilutions of the DMSO stock in your final aqueous buffer. It is critical to add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing to facilitate rapid dispersion.

    • Crucially, ensure the final concentration of DMSO in your assay is non-toxic to your cells and does not interfere with the assay (typically <0.5%, and ideally <0.1%).

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of BLU-2864 is likely above its solubility limit in that specific medium. Refer to the troubleshooting workflow (FAQ Q2).

Protocol 3: Formulation for In Vivo Animal Studies

  • Objective: To prepare a 2.5 mg/mL clear solution of BLU-2864 suitable for oral gavage or injection, based on the established vehicle formulation.[9]

  • Materials:

    • BLU-2864 DMSO stock solution (e.g., 25 mg/mL)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Methodology (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL BLU-2864 DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

    • Add 50 µL of Tween-80 to the mixture and mix again until clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final solution should be clear. This formulation should be prepared fresh before each use.

BLU-2864 Mechanism of Action: PKA Signaling Pathway

BLU-2864 is a selective, ATP-competitive inhibitor of PRKACA, the catalytic subunit of Protein Kinase A (PKA).[9][10] The diagram below illustrates the PKA signaling pathway and the point of inhibition by BLU-2864.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Hormone/ Agonist GPCR GPCR Agonist->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP_mem ATP PKA_inactive Inactive PKA (Regulatory + Catalytic Subunits) cAMP->PKA_inactive binds to regulatory subunits PRKACA Active PRKACA (Catalytic Subunit) PKA_inactive->PRKACA releases Downstream Downstream Targets (e.g., CREB in nucleus) PRKACA->Downstream phosphorylates BLU2864 BLU-2864 This compound->PRKACA INHIBITS Phosphorylation Phosphorylation & Biological Response Downstream->Phosphorylation

Caption: Simplified PKA signaling pathway showing inhibition by BLU-2864.

References

Technical Support Center: Optimizing BLU-2864 (Avapritinib) Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BLU-2864, also known as Avapritinib (formerly BLU-285). This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo mouse studies with this potent and selective tyrosine kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BLU-2864 (Avapritinib)?

A1: BLU-2864 is a highly selective and orally bioavailable tyrosine kinase inhibitor. It potently targets gain-of-function mutations in KIT (including the D816V mutation) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), particularly the D842V mutation, which are key drivers in various cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[][2] By binding to the active conformation of these mutant kinases, BLU-2864 inhibits their downstream signaling pathways, thereby suppressing tumor cell proliferation and survival. It is also a potent inhibitor of Protein Kinase A (PRKACA).

Q2: What are the recommended dosages of BLU-2864 for in vivo mouse studies?

A2: The optimal dosage of BLU-2864 can vary depending on the mouse model, tumor type, and experimental endpoint. Based on published studies, dosages typically range from 10 mg/kg to 100 mg/kg, administered orally once daily (QD).[3][4] It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q3: How should BLU-2864 be formulated for oral gavage in mice?

A3: A common and effective formulation for BLU-2864 for oral administration in mice is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of solvents. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is essential to ensure the formulation is homogenous and stable for the duration of the study.

Q4: What is the recommended experimental workflow for an in vivo efficacy study with BLU-2864?

A4: A typical workflow for an in vivo efficacy study involves tumor cell implantation, tumor growth to a palpable size, randomization of mice into treatment and control groups, daily oral administration of BLU-2864 or vehicle, regular monitoring of tumor volume and body weight, and collection of tissues for pharmacodynamic and histological analysis at the end of the study.

Troubleshooting Guide

Issue 1: Suboptimal Tumor Growth Inhibition

Potential Cause Troubleshooting Step
Inadequate Dosage The selected dose may be too low for the specific tumor model. Perform a dose-escalation study to identify the optimal therapeutic dose.[3]
Poor Bioavailability Issues with the formulation or administration technique can lead to reduced drug absorption. Ensure the formulation is a homogenous suspension or clear solution and that the oral gavage technique is performed correctly to avoid accidental tracheal administration.
Drug Instability The formulation may not be stable over time. Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated if necessary).
Tumor Heterogeneity/Resistance The tumor model may have intrinsic or acquired resistance to BLU-2864.[6] Verify the target mutation (e.g., KIT, PDGFRA) in your cell line or patient-derived xenograft (PDX) model. Consider investigating potential resistance mechanisms.

Issue 2: Adverse Effects in Mice

Observed Sign Potential Cause & Management
Weight Loss Significant weight loss can indicate toxicity. Monitor body weight regularly. If a mouse loses more than 15-20% of its initial body weight, consider reducing the dose or temporarily halting treatment.[7]
Lethargy, Ruffled Fur, Hunched Posture These are general signs of distress and can be associated with drug toxicity. Closely monitor the animals' overall health. Dose reduction or interruption may be necessary.
Diarrhea or Dehydration Gastrointestinal toxicity can occur.[8] Ensure mice have easy access to water and food. If diarrhea is severe, consider dose modification and consult with a veterinarian.
Yellowish Skin Discoloration This has been observed at higher doses (e.g., 100 mg/kg) and may indicate liver-related effects.[3] Monitor for other signs of toxicity and consider reducing the dose.
Neurological Symptoms (e.g., ataxia, tremors) Cognitive and neurological side effects have been reported in clinical settings.[7][8] If such signs are observed in mice, it is a significant indicator of toxicity. The dose should be reduced, or treatment stopped immediately.

Data Presentation

Table 1: Summary of BLU-2864 (Avapritinib) In Vivo Mouse Studies

Mouse Model Tumor Type Dosage (mg/kg, QD, oral) Key Findings Reference
Patient-Derived Xenograft (PDX)GIST (KIT exon 11+17)10, 30Dose-dependent tumor growth inhibition. 30 mg/kg showed superior efficacy to imatinib and regorafenib.[4]
Patient-Derived Xenograft (PDX)GIST (KIT exon 11)10, 30, 100Dose-dependent tumor growth inhibition. 100 mg/kg showed significant tumor regression.[4]
Patient-Derived Xenograft (PDX)GIST (KIT exon 9)10, 30, 60Dose-dependent tumor growth inhibition. 60 mg/kg showed superior efficacy to imatinib and sunitinib.[4]
NOD-SCID mice with FLC PDXFibrolamellar Carcinoma30Significant reduction in tumor growth.[9]

Experimental Protocols

Protocol 1: Preparation of BLU-2864 Formulation for Oral Gavage

  • Materials:

    • BLU-2864 (Avapritinib) powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure (for a 5 mg/mL solution): a. Weigh the required amount of BLU-2864 powder. b. To prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle, first dissolve the BLU-2864 powder in DMSO. c. Add PEG300 and vortex thoroughly until the solution is clear. d. Add Tween-80 and vortex again. e. Finally, add the saline and vortex until a homogenous solution is formed. f. Prepare fresh formulation regularly and store appropriately.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Culture and Implantation: a. Culture the desired cancer cell line under sterile conditions. b. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

  • Tumor Growth and Randomization: a. Monitor tumor growth using calipers. b. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. Administer BLU-2864 formulation or vehicle control orally once daily via gavage.

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the overall health and behavior of the mice daily.

  • Endpoint and Analysis: a. At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice. b. Collect tumors and other relevant tissues for pharmacodynamic (e.g., Western blot for target inhibition) and histological analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA PI3K PI3K KIT/PDGFRA->PI3K RAS RAS KIT/PDGFRA->RAS BLU-2864 BLU-2864 BLU-2864->KIT/PDGFRA PKA PKA BLU-2864->PKA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: BLU-2864 signaling pathway inhibition.

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Phase Treatment Phase Randomization->Treatment Phase Endpoint Analysis Endpoint Analysis Treatment Phase->Endpoint Analysis Tumor & Weight Measurement Tumor & Weight Measurement Treatment Phase->Tumor & Weight Measurement Tumor & Weight Measurement->Treatment Phase

Caption: In vivo efficacy study workflow.

Troubleshooting_Flow Start Start Suboptimal Efficacy? Suboptimal Efficacy? Start->Suboptimal Efficacy? Adverse Effects? Adverse Effects? Suboptimal Efficacy?->Adverse Effects? No Check Dosage & Formulation Check Dosage & Formulation Suboptimal Efficacy?->Check Dosage & Formulation Yes Monitor Health & Weight Monitor Health & Weight Adverse Effects?->Monitor Health & Weight Yes End End Adverse Effects?->End No Verify Target Mutation Verify Target Mutation Check Dosage & Formulation->Verify Target Mutation Verify Target Mutation->End Reduce Dose or Interrupt Reduce Dose or Interrupt Monitor Health & Weight->Reduce Dose or Interrupt Reduce Dose or Interrupt->End

Caption: Troubleshooting decision tree.

References

Managing BLU2864-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BLU-2864 (now known as avapritinib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists manage BLU-2864-induced cytotoxicity in normal cells during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is BLU-2864 (avapritinib) and what is its mechanism of action?

A1: BLU-2864, now called avapritinib, is a potent and selective oral tyrosine kinase inhibitor (TKI).[1][2] It primarily targets mutant forms of the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][3] Specifically, it is highly effective against KIT exon 17 mutants (like D816V) and the PDGFRA exon 18 D842V mutation, which are known to confer resistance to other TKIs.[4] By binding to the ATP-binding pocket of these mutant kinases, avapritinib inhibits their autophosphorylation.[3] This action blocks downstream signaling pathways, such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell proliferation and survival, thereby reducing the growth of cancer cells driven by these mutations.[3]

Q2: Why am I observing significant cytotoxicity in my normal (non-cancerous) cell line after treatment with BLU-2864?

A2: Cytotoxicity in normal cells is an expected, though often undesirable, effect of potent kinase inhibitors like BLU-2864. This occurs because some normal cells also rely on KIT and PDGFRA signaling for their physiological functions. Avapritinib can inhibit the wild-type versions of these kinases, albeit at different concentrations than the mutant forms.[5][6] For example, hematopoietic progenitor cells, mast cells, and interstitial cells of Cajal utilize KIT signaling. Inhibition of this pathway can lead to off-target effects manifesting as cytotoxicity.[7] The most common adverse events seen in clinical use, which reflect this on-target, off-tumor toxicity, include anemia, fatigue, edema, and nausea.[8][9] Therefore, your observations are likely due to the inhibition of essential signaling pathways in the normal cells.

Q3: Are certain normal cell types more sensitive to BLU-2864?

A3: Yes. Normal cells that express wild-type KIT or PDGFRA as part of their essential biology are more susceptible. This includes hematopoietic cells (which can lead to anemia), mast cells, and cells in the gastrointestinal tract.[7] Clinical side effects give us an indication of sensitive cell populations; for instance, anemia suggests an effect on erythroid precursors, while gastrointestinal issues like nausea and diarrhea point to effects on the GI tract.[8][10] Cognitive effects like memory impairment have also been noted, suggesting a potential impact on cells within the central nervous system.[11][12]

Q4: How can I reduce BLU-2864-induced cytotoxicity in my experiments while preserving its anti-cancer effect on my target cells?

A4: The primary strategy for managing cytotoxicity is careful dose optimization. The goal is to find a therapeutic window where the concentration of BLU-2864 is high enough to inhibit the mutant kinase in cancer cells but low enough to minimize effects on normal cells expressing the wild-type kinase. Clinical studies have shown that tolerability-guided dose modification is an effective strategy for managing adverse events without appearing to reduce efficacy.[8][13] For in vitro work, this involves conducting a dose-response experiment with both your cancer cell line and your normal cell line to determine their respective IC50 (half-maximal inhibitory concentration) values. This will help you select a concentration range that maximizes cancer cell death while preserving normal cell viability.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Normal Control Cells

If you observe over 50% cell death in your normal/control cell line at your chosen experimental concentration, follow these steps to troubleshoot.

  • Step 1: Verify Drug Concentration: Double-check all calculations for your stock solution and working dilutions. An error in dilution can lead to unintentionally high concentrations.

  • Step 2: Perform a Dose-Response Curve: If not already done, conduct a comprehensive dose-response experiment on both your normal and cancer cell lines. Use a broad range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 for each cell type.

  • Step 3: Reduce Concentration and/or Exposure Time: Based on the dose-response data, select a new, lower concentration that shows a significant differential between the cancer and normal cells. Alternatively, consider reducing the duration of the treatment (e.g., from 72h to 48h or 24h) to lessen the toxic effects on normal cells.

  • Step 4: Assess Solvent Toxicity: Always include a vehicle control (e.g., DMSO at the same final concentration used for the highest drug dose) to ensure that the observed cytotoxicity is not due to the solvent.[14]

Issue 2: Inconsistent Results Between Experiments

If you are getting variable levels of cytotoxicity at the same concentration across different experimental runs, consider these factors.

  • Cell Culture Variability: Ensure you are using cells from the same passage number and that they are at a consistent confluency (e.g., 70-80%) at the time of treatment. Cellular health and density can significantly impact drug sensitivity.[14]

  • Reagent Stability: Prepare fresh working dilutions of BLU-2864 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[14]

  • Assay Controls: Always include positive and negative controls in your viability assays. A positive control (a known cytotoxic agent) ensures the assay is working correctly, while the negative (vehicle) control provides a baseline for cell health.[14]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of avapritinib against various KIT and PDGFRA kinases and its effect on cellular proliferation. This data can help guide the selection of appropriate concentrations for your experiments.

TargetAssay TypeIC50 Value (nM)Reference Cell Line / SystemCitation
Biochemical Assays
KIT D816VEnzyme Inhibition0.27In vitro biochemical assay[1]
PDGFRA D842VEnzyme Inhibition0.5In vitro biochemical assay[15]
Wild-Type KITEnzyme InhibitionNot specifiedSelective for mutant forms over WT[5]
Wild-Type PDGFRAEnzyme InhibitionNot specifiedSelective for mutant forms over WT[6]
Cellular Assays
KIT D816VAutophosphorylation4HMC1.2 (Human Mast Cell Leukemia)[1]
KIT D816VAutophosphorylation22P815 (Mouse Mastocytoma)[1]
KIT N822KAutophosphorylation40Kasumi-1 (AML Cell Line)[1]
KIT N822KCellular Proliferation75Kasumi-1 (AML Cell Line)[1]
PDGFRA (Wild-Type)Cellular Activity95Cellular assay[16]
Various Cancer Cell LinesCytotoxicity (MTT Assay)>5000 (non-toxic up to 5µM)SW620 (parental), HEK293 (parental), NCI-H460 (parental)[17][18]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of BLU-2864 that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell lines (cancer and normal control)

  • Complete cell culture medium

  • BLU-2864 (avapritinib) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of BLU-2864 in complete medium. A common range is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Include a "no-cell" blank control. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and control cells

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of BLU-2864 and vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT / PDGFRA Receptor P1 Autophosphorylation KIT->P1 ATP Binding BLU2864 BLU-2864 (Avapritinib) This compound->P1 Inhibits ATP ATP RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: BLU-2864 mechanism of action.

G start Start: Prepare Cancer & Normal Cell Lines step1 Step 1: Perform Broad-Range Dose-Response (e.g., 0.1 nM - 10 µM) using MTT/CCK-8 Assay (72h) start->step1 step2 Step 2: Calculate IC50 Values for both Cancer and Normal Cell Lines step1->step2 decision Is there a sufficient therapeutic window? (e.g., Normal IC50 > 10x Cancer IC50) step2->decision step3_yes Step 3: Select 2-3 concentrations within the therapeutic window for further experiments decision->step3_yes Yes step3_no Step 3: No clear window. Consider reducing exposure time (e.g., 48h or 24h) and repeat Step 1. decision->step3_no No step4 Step 4: Validate selected concentrations with a mechanism-specific assay (e.g., Apoptosis Assay, Western Blot) step3_yes->step4 step3_no->step1 end End: Optimal concentration range identified step4->end

Caption: Experimental workflow for optimizing BLU-2864 concentration.

G start Problem: High Cytotoxicity in Normal Cells q1 Did you run a vehicle (DMSO) control? start->q1 a1_yes Yes, vehicle is not toxic. q1->a1_yes Yes a1_no No -> Run control. If toxic, reduce final DMSO concentration (<0.1%). q1->a1_no No q2 Did you perform a full dose-response curve? a1_yes->q2 solution Solution: Use lower concentration and/or shorter incubation time. a1_no->solution a2_yes Yes, IC50 is known. q2->a2_yes Yes a2_no No -> Perform dose-response to find therapeutic window. q2->a2_no No q3 Is the experimental concentration well above the normal cell IC50? a2_yes->q3 a2_no->solution a3_yes Yes -> Lower the concentration to be within the therapeutic window. q3->a3_yes Yes a3_no No, concentration seems appropriate. q3->a3_no No a3_yes->solution q4 Consider reducing treatment duration. (e.g., from 72h to 48h) a3_no->q4 q4->solution

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Overcoming Experimental Variability with BLU2864

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing BLU2864, a potent and selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assay. What are the potential causes and how can we troubleshoot this?

Potential Causes:

  • Suboptimal Cell Stimulation: PRKACA is activated by cyclic AMP (cAMP). Insufficient stimulation of the cAMP pathway in your cellular model can lead to low basal PRKACA activity, making it difficult to observe potent inhibition.

  • Compound Solubility and Stability: this compound may precipitate out of the cell culture medium or degrade over the course of the experiment, reducing its effective concentration.[1]

  • High ATP Concentration: this compound is an ATP-competitive inhibitor.[2][3] High intracellular ATP levels can compete with this compound for binding to PRKACA, leading to a rightward shift in the IC50 curve.[4][5]

  • Cell Health and Density: Unhealthy or inconsistently seeded cells can lead to variable results.

Troubleshooting Steps:

  • Optimize Cell Stimulation: For many cell types, pretreatment with a cAMP-inducing agent like forskolin is necessary to robustly activate the PKA pathway.[6] Perform a dose-response and time-course experiment with forskolin to determine the optimal concentration and incubation time for maximizing the phosphorylation of a downstream PRKACA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157.

  • Verify Compound Handling:

    • Prepare fresh stock solutions of this compound in 100% DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

    • When diluting the DMSO stock into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation.[1] The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all wells, including vehicle controls.[7][8]

    • Visually inspect the media for any signs of compound precipitation after dilution.

  • Consider Assay Conditions: If using a biochemical assay, determine the Km of ATP for PRKACA and use an ATP concentration at or below this value to minimize competition.[5]

  • Ensure Consistent Cell Culture Practices:

    • Use cells with a low passage number and ensure they are in the logarithmic growth phase.

    • Perform accurate cell counting and ensure even cell seeding across all wells of your assay plate.

Q2: We are seeing significant variability between replicate wells in our cell proliferation/viability assays with this compound. What could be the cause?

Potential Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Compound Precipitation: As mentioned in Q1, inconsistent precipitation of this compound can lead to different effective concentrations in different wells.

Troubleshooting Steps:

  • Improve Cell Seeding Technique:

    • Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer.

    • Mix the cell suspension between plating each section of the plate to prevent settling.

    • Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Mitigate Edge Effects:

    • Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Optimize Compound Addition:

    • After adding the diluted this compound to the wells, gently swirl the plate to ensure even distribution.

Q3: Our Western blot results for downstream PRKACA signaling (e.g., pVASP) are inconsistent after this compound treatment. How can we improve our results?

Potential Causes:

  • Variable Protein Extraction and Quantification: Inconsistent lysis and inaccurate protein concentration measurements will lead to loading inaccuracies.

  • Suboptimal Antibody Performance: The quality of the primary antibody against the phosphorylated target is critical.

  • Timing of Lysate Collection: The phosphorylation state of PRKACA substrates can be dynamic.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Ensure complete cell lysis by using an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay.

  • Validate Antibodies:

    • Titrate your primary antibody to determine the optimal concentration that gives a strong signal with low background.

    • Include appropriate positive and negative controls. For pVASP, this would be lysates from forskolin-stimulated and unstimulated cells, respectively.

  • Optimize Treatment and Lysis Timing:

    • Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal dephosphorylation of your target.

    • Lyse the cells promptly after treatment to prevent changes in phosphorylation status.

Q4: We are observing unexpected off-target effects or toxicity in our experiments. How can we investigate this?

Potential Causes:

  • Inhibition of Other Kinases: Although this compound is highly selective for PRKACA, at higher concentrations it may inhibit other kinases.[9]

  • Compound-Specific Toxicity: The chemical scaffold of this compound may have inherent cellular toxicity independent of its on-target activity.

Troubleshooting Steps:

  • Consult Selectivity Data: Refer to the kinase selectivity profile of this compound (see Table 2) to identify potential off-target kinases that might be relevant to your experimental system.

  • Use a Structurally Unrelated PRKACA Inhibitor: If available, use a different selective PRKACA inhibitor as a control to determine if the observed phenotype is specific to PRKACA inhibition or a compound-specific effect.

  • Perform Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should be observed at concentrations consistent with its known IC50 for PRKACA, while off-target effects may only appear at higher concentrations.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PRKACA to confirm that the observed phenotype is due to on-target inhibition.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueCell Line/SystemNotes
Biochemical IC50 0.3 nMPRKACA[2]
Cellular IC50 36.6 nMForskolin-stimulated Huh7 cellsBased on inhibition of VASP Ser157 phosphorylation.[9]
In Vivo Efficacy ~45.3% tumor growth inhibitionFibrolamellar Carcinoma Xenograft30 mg/kg, once daily oral administration for 34 days.[10]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. PRKACA
PRKACA 0.3 1
ROCK212.7~42
AKT34751583
AKT121207067
AKT2491016367

Data compiled from publicly available sources.[9][10] A kinome-wide scan at 3 µM showed excellent overall selectivity.[9][10]

Experimental Protocols

Protocol 1: Western Blot Analysis of pVASP (Ser157) Inhibition

This protocol describes the assessment of PRKACA inhibition in cells by measuring the phosphorylation of its downstream substrate, VASP.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Stimulation and Inhibitor Treatment:

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with an optimized concentration of forskolin (e.g., 10 µM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pVASP (Ser157) and total VASP or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol outlines a general method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 30 µM) in complete medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PRKACA_Signaling_Pathway GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Releases Downstream_Substrates Downstream Substrates (e.g., VASP, CREB) PKA_active->Downstream_Substrates Phosphorylates This compound This compound This compound->PKA_active Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Downstream_Substrates->Cellular_Response

Caption: PRKACA signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify Compound and Reagent Integrity Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Solubility_Issue Is the compound precipitating? Check_Reagents->Solubility_Issue Stimulation_Issue Is PKA pathway activation optimal? Check_Protocol->Stimulation_Issue Assay_Variability Is there high replicate variability? Check_Cells->Assay_Variability Solubility_Issue->Stimulation_Issue No Improve_Solubility Optimize Dilution Method (e.g., rapid mixing, lower final DMSO) Solubility_Issue->Improve_Solubility Yes Stimulation_Issue->Assay_Variability No Optimize_Stimulation Titrate Forskolin Concentration and Time Stimulation_Issue->Optimize_Stimulation Yes Refine_Technique Improve Seeding Technique Mitigate Edge Effects Assay_Variability->Refine_Technique Yes Re_evaluate Re-run Experiment Assay_Variability->Re_evaluate No Improve_Solubility->Re_evaluate Optimize_Stimulation->Re_evaluate Refine_Technique->Re_evaluate

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

BLU-2864 (Avapritinib) Stability in Long-Term Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of BLU-2864 (avapritinib) in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is BLU-2864 and what is its mechanism of action?

A1: BLU-2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor. It primarily targets activating mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. By binding to the ATP-binding pocket of these mutant kinases, avapritinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] This inhibition ultimately leads to apoptosis in cancer cells harboring these specific mutations.

Q2: What are the recommended storage conditions for BLU-2864?

A2: Proper storage of BLU-2864 is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Stock Solution (in DMSO)-80°CUp to 1 year
Stock Solution (in DMSO)-20°CUp to 1 month

Q3: How stable is BLU-2864 in aqueous solutions and cell culture media?

A3: While specific half-life data in cell culture media at 37°C is not extensively published, forced degradation studies provide significant insights into the stability of avapritinib. The compound shows notable degradation under acidic and photolytic (light-induced) conditions.[1][2] Given its photosensitivity, it is crucial to protect all solutions containing BLU-2864 from light. For long-term experiments, it is best practice to refresh the media with freshly diluted compound every 48-72 hours to ensure a consistent effective concentration. This recommendation is based on general best practices for small molecule inhibitors and the known stability of similar tyrosine kinase inhibitors in culture.

Q4: Is BLU-2864 sensitive to light?

A4: Yes, avapritinib has been reported to be photosensitive.[1][2] Exposure to light, particularly UV light, can lead to degradation of the compound. Therefore, all experimental steps involving BLU-2864, from stock solution preparation to cell culture incubation, should be performed with minimal light exposure. The use of amber-colored tubes and wrapping plates in foil is recommended.

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected efficacy of BLU-2864 in my long-term cell culture experiments. What could be the cause?

A1: This is a common issue that can arise from several factors related to compound stability and experimental setup. The following troubleshooting workflow can help identify the potential cause:

TroubleshootingWorkflow Troubleshooting BLU-2864 Inefficacy cluster_solutions Potential Solutions start Inconsistent/Low Efficacy Observed check_storage Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_handling Review Handling Procedures (light protection, fresh dilutions) check_storage->check_handling Storage OK storage_solution Aliquot new stock from properly stored powder. check_storage->storage_solution Improper Storage check_media_change Assess Media & Compound Refresh Rate (every 48-72h?) check_handling->check_media_change Handling OK handling_solution Use light-protective tubes/plates. Prepare fresh dilutions for each experiment. check_handling->handling_solution Improper Handling check_cell_health Evaluate Cell Health & Passage Number check_media_change->check_cell_health Refresh Rate OK media_change_solution Increase frequency of media change with fresh compound. check_media_change->media_change_solution Infrequent Refresh check_concentration Confirm Final Concentration Calculation check_cell_health->check_concentration Cells Healthy cell_health_solution Use cells within a consistent, low passage range. Ensure high viability before starting. check_cell_health->cell_health_solution Cell Issues resolve Problem Resolved check_concentration->resolve Concentration Correct concentration_solution Recalculate and verify all dilution steps. check_concentration->concentration_solution Calculation Error

Caption: Troubleshooting workflow for inconsistent BLU-2864 efficacy.

Q2: I am observing precipitation of BLU-2864 when I add it to my cell culture medium. How can I prevent this?

A2: BLU-2864 has low aqueous solubility. Direct dilution of a highly concentrated DMSO stock into aqueous media can cause precipitation. To avoid this, use a serial dilution method. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate dilution to your pre-warmed (37°C) cell culture medium. It is also recommended to gently mix the medium while adding the compound. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How often should I change the cell culture medium in my long-term experiments with BLU-2864?

A3: Based on general best practices for small molecule inhibitors and considering the potential for degradation at 37°C, it is recommended to completely replace the medium with fresh medium containing the appropriate concentration of BLU-2864 every 48 to 72 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound.

Experimental Protocols

Protocol 1: Preparation of BLU-2864 Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell culture experiments.

Materials:

  • BLU-2864 (avapritinib) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the BLU-2864 powder vial to equilibrate to room temperature before opening.

    • Aseptically weigh the required amount of BLU-2864 powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use aliquots in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Perform a serial dilution in complete cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then dilute this 1:100 into the final culture volume.

    • Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Long-Term Cell Viability Assay

This protocol outlines a typical workflow for assessing the long-term effect of BLU-2864 on cell viability using a luminescence-based assay.

CellViabilityWorkflow Long-Term Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach prepare_compound Prepare serial dilutions of BLU-2864 incubate_attach->prepare_compound treat_cells Treat cells with BLU-2864 dilutions prepare_compound->treat_cells incubate_long_term Incubate for desired duration (e.g., 7 days) treat_cells->incubate_long_term media_change Change media with fresh compound every 48-72h incubate_long_term->media_change During incubation add_reagent Add cell viability reagent incubate_long_term->add_reagent media_change->incubate_long_term incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read luminescence on a plate reader incubate_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a long-term cell viability assay with BLU-2864.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by BLU-2864.

SignalingPathway BLU-2864 (Avapritinib) Mechanism of Action cluster_receptor Cell Membrane cluster_pathways Downstream Signaling kit_pdgfra Mutant KIT / PDGFRA pi3k_akt PI3K/AKT Pathway kit_pdgfra->pi3k_akt Activates ras_mek_erk RAS/MEK/ERK Pathway kit_pdgfra->ras_mek_erk Activates blu2864 BLU-2864 (Avapritinib) This compound->kit_pdgfra Inhibits apoptosis Apoptosis This compound->apoptosis Induces proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mek_erk->proliferation

Caption: Simplified signaling pathway inhibited by BLU-2864.

References

Technical Support Center: Managing BLU2864 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues with BLU2864 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use a fresh, anhydrous (moisture-free) stock of DMSO, as absorbed moisture can reduce the solubility of the compound and potentially accelerate its degradation.[2][3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To maintain the stability and prevent degradation of this compound stock solutions, it is recommended to store them in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[5][6]

Q3: My this compound powder is not readily visible in the vial. Is this normal?

A3: Yes, this can be normal, especially for small quantities of the compound. The powder may appear as a thin film or have coated the walls or cap of the vial during shipping.[6] Before opening, it is recommended to centrifuge the vial to collect all the powder at the bottom.[6]

Q4: Can I prepare serial dilutions of my this compound DMSO stock solution directly in an aqueous buffer?

A4: It is generally not recommended to make large serial dilutions of a high-concentration DMSO stock solution directly into an aqueous buffer, as this can cause the compound to precipitate out of solution.[7] It is best practice to perform initial serial dilutions in DMSO and then add the final, more diluted DMSO solution to your aqueous experimental medium.[7]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound stock solutions.

Problem: Precipitate observed in the DMSO stock solution upon preparation.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution Gently warm the solution and use sonication to aid dissolution.[1] Ensure the solvent comes into contact with all the compound in the vial.[6]
Contaminated or "Wet" DMSO Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[2][3]
Supersaturated Solution The concentration may be too high for the solvent. Try preparing a slightly lower concentration stock solution.
Problem: Precipitate forms after storing the DMSO stock solution.

Possible Causes and Solutions:

CauseRecommended Action
Temperature Fluctuations Ensure the freezer maintains a stable temperature. Avoid storing the stock solution in the freezer door.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4][5][6]
Moisture Contamination Ensure vials are tightly sealed. Allow vials to warm to room temperature before opening to prevent condensation.
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous medium.

Possible Causes and Solutions:

CauseRecommended Action
Poor Aqueous Solubility Decrease the final concentration of this compound in the aqueous medium. Perform a stepwise dilution, first in DMSO, then into the aqueous buffer.[7]
"Salting Out" Effect The high salt concentration of the buffer may be causing the compound to precipitate. Test the solubility in a lower salt buffer if experimentally feasible.
Temperature Shock Pre-warm both the stock solution and the aqueous medium to 37°C before mixing to prevent precipitation due to temperature differences.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to come to room temperature in a desiccator to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming can also be applied.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[1][4][6]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.[7]

  • Final Dilution: Add the required volume of the 1 mM (or 10 mM) stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Verification: Visually inspect the working solution for any signs of precipitation before adding it to your cells.[5]

Visual Guides

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation BLU2864_powder This compound Powder add_dmso Add Anhydrous DMSO BLU2864_powder->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw_stock Thaw Stock Aliquot store->thaw_stock intermediate_dilution Intermediate Dilution (in DMSO) thaw_stock->intermediate_dilution final_dilution Final Dilution (in Aqueous Medium) intermediate_dilution->final_dilution use_in_experiment Use in Experiment final_dilution->use_in_experiment

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_stock In Stock Solution? cluster_dilution In Aqueous Dilution? precipitate Precipitation Observed in_stock In Stock? precipitate->in_stock Yes in_dilution In Dilution? precipitate->in_dilution No check_dmso Use Fresh/Anhydrous DMSO sonicate_heat Sonicate / Gentle Warming check_conc Lower Stock Concentration stepwise_dilution Perform Stepwise Dilution lower_final_conc Lower Final Concentration prewarm Pre-warm Solutions in_stock->check_dmso in_stock->sonicate_heat in_stock->check_conc in_dilution->stepwise_dilution in_dilution->lower_final_conc in_dilution->prewarm

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: BLU-2864 (Avapritinib) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLU-2864 (Avapritinib). The content is designed to address specific issues that may arise during experiments and to provide detailed guidance on protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of BLU-2864 (Avapritinib)?

A1: BLU-2864 is a potent and selective tyrosine kinase inhibitor. Its primary targets include mutant forms of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1][2] It is particularly effective against the KIT D816V mutation, a driver in approximately 95% of systemic mastocytosis cases, and PDGFRA activation loop mutations such as D842V found in a subset of gastrointestinal stromal tumors (GIST).[3][4] Additionally, BLU-2864 has been identified as a highly selective and potent inhibitor of PRKACA (Protein Kinase A catalytic subunit alpha), showing anti-tumor activity in models of fibrolamellar carcinoma.[5][6]

Q2: I am observing a decrease in cell viability in my control cell line that does not express the target kinase. What could be the cause?

A2: This could be indicative of off-target effects, especially at higher concentrations of the inhibitor. While BLU-2864 is highly selective, it can interact with other kinases.[7] It is also important to consider the vehicle control (e.g., DMSO) for any potential toxicity. We recommend performing a dose-response curve on your control cell line to determine the concentration at which off-target toxicity becomes apparent.

Q3: My cells initially respond to BLU-2864, but then they develop resistance. What are the known mechanisms of resistance?

A3: Acquired resistance to BLU-2864 in PDGFRA-driven GIST is often due to secondary mutations in the PDGFRA kinase domain. These mutations can interfere with the binding of avapritinib to the kinase.[8][9] Even with these resistance mutations, the cancer cells may still be dependent on the PDGFRA signaling pathway.[8][9]

Q4: I am seeing an increase in the phosphorylation of a downstream signaling molecule in the same pathway after treatment with BLU-2864. Is this expected?

A4: This phenomenon, known as paradoxical pathway activation, has been observed with some kinase inhibitors.[8][9] While not extensively documented specifically for BLU-2864, some tyrosine kinase inhibitors can cause a paradoxical activation of the MAPK pathway. This can occur through various mechanisms, including feedback loops within the signaling cascade. If you observe this, it is recommended to perform a time-course experiment and analyze multiple nodes in the pathway to understand the dynamics of the response.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step Expected Outcome
Cell density and growth phase Standardize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.More consistent and reproducible IC50 values.
Compound stability Prepare fresh dilutions of BLU-2864 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.Consistent compound potency across experiments.
Assay interference Some viability assays can be affected by the chemical properties of the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo® if using MTT).A more accurate assessment of cell viability.
Cell line heterogeneity Ensure you are using a clonal cell line or a well-characterized parental line.Reduced variability in the response to the inhibitor.
Issue 2: No decrease in phosphorylation of the target protein in Western blot.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient inhibitor concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.A clear decrease in the phosphorylation of the target protein.
Poor cell permeability While BLU-2864 is orally active, permeability can vary between cell lines. Confirm target engagement with a cellular thermal shift assay (CETSA) if available.Confirmation that the inhibitor is reaching its intracellular target.
Antibody quality Validate your primary antibody for specificity and sensitivity using positive and negative controls.Reliable detection of the phosphorylated and total protein.
Acquired resistance If the cell line has been continuously cultured with the inhibitor, it may have developed resistance mutations. Sequence the target gene to check for mutations.Identification of resistance mechanisms that may explain the lack of response.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BLU-2864 (Avapritinib)

TargetCell LineAssay TypeIC50 (nM)Reference
KIT D816VHMC-1.2Autophosphorylation4[10]
KIT D816VHMC-1.2Proliferation125[10]
PDGFRA D842V-Autophosphorylation30[11]
PRKACA-Enzymatic Assay0.3[6]

Table 2: Kinome Selectivity of BLU-2864 (Avapritinib) (Note: This is a partial list of kinases with the highest binding affinity for BLU-2864 from a kinome scan. The full profile may contain other kinases with lower affinity.)

KinaseDissociation Constant (Kd) (nM)
PRKACA3.3
KIT-
PDGFRA-
Other off-targetsData not publicly available in detail

Experimental Protocols

Protocol 1: Cell Viability Assay using GIST-T1 cells

This protocol is adapted for determining the effect of BLU-2864 on the viability of GIST-T1 cells, which harbor a KIT exon 11 deletion.

Materials:

  • GIST-T1 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • BLU-2864 (Avapritinib)

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Cell Seeding: Seed GIST-T1 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of BLU-2864 in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

Protocol 2: Western Blot for Phospho-PDGFRA in Ba/F3-PDGFRA D842V cells

This protocol describes the detection of phosphorylated PDGFRA in Ba/F3 cells engineered to express the D842V mutant of PDGFRA.

Materials:

  • Ba/F3-PDGFRA D842V cells

  • RPMI-1640 medium with 10% FBS and appropriate selection antibiotic

  • BLU-2864 (Avapritinib)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PDGFRA (Tyr849), anti-PDGFRA

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture Ba/F3-PDGFRA D842V cells to a density of approximately 1 x 10^6 cells/mL.

  • Treat the cells with the desired concentrations of BLU-2864 or DMSO for 2-4 hours.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with 100 µL of ice-cold lysis buffer per 1-2 x 10^6 cells.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRA) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PDGFRA to confirm equal protein loading.

Visualizations

PDGFRA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFRA PDGFRA (D842V Mutant) PI3K PI3K PDGFRA->PI3K RAS RAS PDGFRA->RAS STAT3 STAT3 PDGFRA->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation BLU2864 BLU-2864 (Avapritinib) This compound->PDGFRA PRKACA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PRKACA PRKACA cAMP->PRKACA CREB CREB PRKACA->CREB Gene_Expression Gene Expression (Proliferation, Metabolism) CREB->Gene_Expression This compound BLU-2864 (Avapritinib) This compound->PRKACA Experimental_Workflow start Start: Cancer Cell Line (e.g., GIST-T1, Ba/F3-mutant) treatment Treat with BLU-2864 (Dose-response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (p-Target, Total Target) treatment->western analysis Data Analysis: - IC50 Calculation - Phosphorylation Levels viability->analysis western->analysis

References

BLU2864 Technical Support Center: Optimizing Treatment Duration and Troubleshooting Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BLU2864 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximal therapeutic effect and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and treatment duration for this compound in cell culture experiments?

A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. For in vitro cystogenesis assays using mIMCD3 cells, treatment with 40 nM and 200 nM this compound for 5 days has been shown to be effective. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model. Continuous exposure for several days is often necessary to observe significant phenotypic effects.

Q2: What is a recommended starting dose and treatment duration for in vivo studies in mice?

A2: A common starting dose for in vivo studies in mice is 30 mg/kg, administered once daily (QD) via oral gavage.[1][2] In xenograft models of Fibrolamellar Carcinoma (FLC), this regimen for 34 days resulted in significant tumor growth inhibition.[1][2] However, it is crucial to monitor for signs of toxicity, as doses higher than 30 mg/kg for extended periods have been associated with reduced activity and mortality in mice.

Q3: How quickly can I expect to see an effect on the target after this compound treatment?

A3: Inhibition of the primary target, PRKACA, and its downstream signaling can be observed relatively quickly. In in vivo models, a significant reduction in the phosphorylation of the downstream target VASP has been observed as early as 2-4 hours post-dose.[1] However, it is important to note that these effects can be transient, with phosphorylation levels returning to baseline within 24 hours.[1] Therefore, the timing of sample collection is critical for accurately assessing target engagement.

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly selective and potent ATP-competitive inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). In the context of Fibrolamellar Carcinoma (FLC), it targets the constitutively active DNAJB1-PRKACA fusion protein, which is a key driver of this cancer. By inhibiting PRKACA, this compound blocks downstream signaling pathways that promote cell growth and survival.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak inhibition of downstream target phosphorylation (e.g., pVASP, pCREB) in Western Blot. Transient Inhibition: The effect of this compound on target phosphorylation can be transient, with levels recovering within 24 hours.[1]Harvest cells or tissues at an earlier time point post-treatment (e.g., 2-6 hours) to capture the peak inhibitory effect.
Suboptimal Drug Concentration: The IC50 of this compound can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Poor Lysis Buffer: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of target proteins.Use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.
High variability in cell viability assay results. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, affecting cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Compound Precipitation: this compound may precipitate at high concentrations in culture media.Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent.
In vivo toxicity observed at the intended therapeutic dose. Dose Too High for the Specific Mouse Strain: Sensitivity to drug toxicity can vary between different mouse strains.Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Closely monitor animal weight, activity, and overall health.[3]
Formulation Issues: Improper formulation of this compound for oral gavage can lead to poor solubility and inconsistent dosing.A recommended formulation for this compound is 10% DMSO, 10% Solutol HS15, and 20% hydroxypropyl-β-cyclodextrin.[3]
Tumor regrowth after an initial response (potential resistance). Development of Acquired Resistance: While specific resistance mechanisms to this compound are not yet well-documented, general mechanisms for kinase inhibitor resistance include secondary mutations in the target kinase or activation of bypass signaling pathways.Consider combination therapies. Although specific combinations with this compound are not extensively studied, combining it with inhibitors of parallel survival pathways could be a rational approach to prevent or overcome resistance.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayCell LineConcentrationTreatment DurationObserved Effect
CystogenesismIMCD340 nM5 days72% inhibition
CystogenesismIMCD3200 nM5 days100% inhibition

Table 2: In Vivo Efficacy of this compound in FLC Xenograft Model

DoseAdministration RouteDosing ScheduleTreatment DurationOutcome
30 mg/kgOral gavageOnce daily34 days45.3% tumor growth inhibition
75 mg/kgOral gavageOnce daily34 days48.5% tumor growth inhibition

Experimental Protocols

Western Blot Analysis of Phosphorylated VASP (pVASP)
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pVASP (Ser157) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (CellTiter-Glo®) Assay
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the respective wells. Include vehicle control wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

In Vivo Xenograft Study
  • Cell Implantation:

    • Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare this compound in an appropriate vehicle (e.g., 10% DMSO, 10% Solutol HS15, 20% hydroxypropyl-β-cyclodextrin).

    • Administer the drug or vehicle control to the respective groups via oral gavage at the determined dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Continue treatment for the planned duration or until tumors reach the predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

BLU2864_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 PKA Activation cluster_2 Downstream Effects Hormones/Growth Factors Hormones/Growth Factors GPCR/RTK GPCR/RTK Hormones/Growth Factors->GPCR/RTK Adenylate Cyclase Adenylate Cyclase GPCR/RTK->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Regulatory Subunit Regulatory Subunit cAMP->Regulatory Subunit binds PRKACA PRKACA Downstream Substrates Downstream Substrates PRKACA->Downstream Substrates phosphorylates PKA Holoenzyme PKA Holoenzyme PKA Holoenzyme->PRKACA releases Cell Growth & Proliferation Cell Growth & Proliferation Downstream Substrates->Cell Growth & Proliferation This compound This compound This compound->PRKACA inhibits Experimental_Workflow_Optimization cluster_invitro In Vitro Optimization cluster_invivo In Vivo Optimization A 1. Determine IC50 in target cell line (Dose-response curve) B 2. Time-course experiment (e.g., 2, 6, 12, 24h) A->B Select optimal concentration C 3. Assess target engagement (Western Blot for pVASP) B->C Identify peak inhibition time D 4. Phenotypic assay (e.g., Cell Viability, Apoptosis) C->D Correlate with phenotype E 1. Determine Maximum Tolerated Dose (MTD) (Dose escalation study) F 2. Efficacy study at MTD (e.g., 30 mg/kg QD) E->F Select safe & effective dose G 3. Pharmacodynamic (PD) analysis (Collect tumors at different time points post-dose) F->G During efficacy study H 4. Correlate PD with tumor growth inhibition G->H

References

Cell line-specific responses to BLU2864 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BLU-2864 (Avapritinib) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BLU-2864 and what is its primary mechanism of action?

BLU-2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of mutant forms of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[1][2][3] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib.[1][4] BLU-2864 is also a highly selective, ATP-competitive inhibitor of PRKACA (Protein Kinase A catalytic subunit alpha).[5][6][7]

Q2: In which cancer types and associated mutations is BLU-2864 effective?

BLU-2864 is primarily investigated for its efficacy in:

  • Gastrointestinal Stromal Tumors (GIST): Especially those harboring PDGFRA exon 18 mutations, including the D842V mutation.[2][3][4]

  • Systemic Mastocytosis (SM): Particularly in cases with the KIT D816V mutation.[8][9]

  • Fibrolamellar Carcinoma (FLC): In the context of its PRKACA inhibitory activity.[6][7][10]

Q3: What are the known resistance mechanisms to BLU-2864?

Resistance to avapritinib in GIST is often associated with secondary mutations in the PDGFRA kinase domain.

Data Presentation: BLU-2864 IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values of BLU-2864 in various contexts.

Table 1: BLU-2864 (Avapritinib) IC50 Values in KIT/PDGFRA Mutant Cell Lines

Cell LineMutationAssay TypeIC50 (µM)Reference
HMC-1.1KIT V560GGrowth Inhibition0.1 - 0.25
HMC-1.2KIT V560G, D816VGrowth Inhibition0.1 - 0.25
BA/F3KIT D816VGrowth Inhibition0.008[11]
BA/F3PDGFRA V561D/D842VGrowth Inhibition0.01[11]
BA/F3KIT exon 11 del, D816HGrowth Inhibition0.017[11]

Table 2: BLU-2864 IC50 Values for PRKACA Inhibition

Target/Cell LineAssay TypeIC50 (nM)Reference
PRKACA (enzymatic)Biochemical Assay0.3[5][7]
Huh-7VASP Phosphorylation Inhibition<50[6]
FLC PDX cellsCellular Assay36.6[10]
Doxycycline-induced DNAJB1-PRKACA expressing FL-HCC cellsExpression Inhibition<1[6]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted for determining the cytotoxic effects of BLU-2864 on adherent cancer cell lines.

Materials:

  • BLU-2864 (Avapritinib)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of BLU-2864 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the BLU-2864 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BLU-2864.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Western Blotting

This protocol outlines the steps for analyzing protein expression and phosphorylation status in cells treated with BLU-2864.

Materials:

  • BLU-2864 treated and untreated cell pellets

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-STAT3, anti-STAT3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in BLU-2864 treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • BLU-2864 treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the dot plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in BLU-2864 treated cells using propidium iodide staining and flow cytometry.[12][13]

Materials:

  • BLU-2864 treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1500 rpm for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]

Troubleshooting Guide

Issue 1: BLU-2864 precipitates in the cell culture medium.

  • Cause: BLU-2864 has low aqueous solubility.[15] Adding a concentrated DMSO stock directly to the aqueous medium can cause it to precipitate.[16][17]

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO. [11]

    • Perform serial dilutions of the stock in complete culture medium.

    • Pre-warm the culture medium to 37°C before adding the drug stock.

    • Add the drug stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. [16]

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. [18]

Issue 2: Inconsistent or unexpected results in cell viability assays.

  • Cause:

    • Cell density: Inconsistent cell seeding can lead to variability.

    • Drug stability: BLU-2864 may not be stable in culture medium for extended periods.

    • Off-target effects: At high concentrations, off-target effects may occur.

  • Solution:

    • Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

    • Prepare fresh dilutions of BLU-2864 for each experiment.

    • Perform a dose-response curve to identify the optimal concentration range and to observe potential off-target effects at higher concentrations.

    • Include appropriate controls: Always use a vehicle control (DMSO) to account for any effects of the solvent.

Issue 3: High background or weak signal in Western blotting.

  • Cause:

    • Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding.

    • Antibody concentration: The primary or secondary antibody concentrations may not be optimal.

    • Washing steps: Inadequate washing can result in high background.

  • Solution:

    • Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).

    • Titrate the primary and secondary antibodies to determine the optimal concentrations.

    • Increase the number and duration of washing steps with TBST.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS BLU2864 BLU-2864 (Avapritinib) This compound->KIT This compound->PDGFRA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified KIT/PDGFRA signaling pathway and the inhibitory action of BLU-2864.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., GIST, SM cell lines) BLU2864_Prep 2. BLU-2864 Preparation (Stock in DMSO, Dilution in Media) Cell_Culture->BLU2864_Prep Treatment 3. Cell Treatment (Dose-response & Time-course) BLU2864_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying the effects of BLU-2864 in vitro.

References

Validation & Comparative

A Head-to-Head Comparison of PRKACA Inhibitors: BLU-2864 and BLU-0588 in Fibrolamellar Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising investigational inhibitors, BLU-2864 and BLU-0588, for the treatment of fibrolamellar carcinoma (FLC). This rare liver cancer predominantly affects adolescents and young adults and is characterized by a unique genetic fusion, DNAJB1-PRKACA, which is the primary oncogenic driver in the majority of cases. [1][2]

The fusion protein, DNAJB1-PRKACA, retains the catalytic activity of Protein Kinase A (PKA), leading to aberrant signaling and tumor growth.[3][4] Consequently, inhibiting the catalytic subunit of PKA, PRKACA, has emerged as a key therapeutic strategy. Both BLU-2864 and BLU-0588 are orally active, selective, and ATP-competitive inhibitors of PRKACA that have demonstrated anti-tumor activity in preclinical models of FLC.[3][5][6]

Performance Data: In Vitro and In Vivo Efficacy

Both molecules exhibit potent inhibition of PRKACA at the nanomolar level and translate this activity into significant tumor growth inhibition in vivo.

CompoundTargetIC50 (nM)Dissociation Constant (Kd) (nM)In Vivo Tumor Growth Inhibition
BLU-2864 PRKACA0.3[3][6]3.3[3]45.3% at 30 mg/kg/day (P=0.0005)[3][6]
BLU-0588 PRKACA1[3][5]4[3][5]48.5% at 30 mg/kg/day (P=0.003)[3][5]

Experimental Protocols

The following methodologies were utilized in the key preclinical studies evaluating BLU-2864 and BLU-0588.

In Vitro Kinase Assays

The half-maximal inhibitory concentration (IC50) for PRKACA was determined for both BLU-2864 and BLU-0588.[3] These assays measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. The dissociation constant (Kd), a measure of binding affinity, was also determined, with lower values indicating stronger binding.[3]

In Vivo Patient-Derived Xenograft (PDX) Model

To assess anti-tumor efficacy, a patient-derived xenograft (PDX) model of FLC was utilized.[7][8][9]

  • Animal Model: Female NOD-SCID mice (6-8 weeks old) were used.[3]

  • Tumor Implantation: FLC PDX tumor cells were implanted subcutaneously into the rear flank of the mice.[3]

  • Treatment: Once tumors reached a volume of approximately 150 mm³, mice were randomized into treatment and control groups.[3] BLU-2864 and BLU-0588 were administered orally once daily at a dose of 30 mg/kg.[3]

  • Efficacy Endpoint: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at day 34 of treatment.[3][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the efficacy of these inhibitors.

G cluster_0 Fibrolamellar Carcinoma Cell cluster_1 Therapeutic Intervention DNAJB1_PRKACA DNAJB1-PRKACA Fusion Protein PRKACA_activity Constitutively Active PRKACA Kinase DNAJB1_PRKACA->PRKACA_activity Leads to Downstream Downstream Effectors (e.g., VASP, CREB) PRKACA_activity->Downstream Phosphorylates Tumor_Growth Tumor Growth and Proliferation Downstream->Tumor_Growth Promotes BLU2864 BLU-2864 This compound->PRKACA_activity Inhibit BLU0588 BLU-0588 BLU0588->PRKACA_activity Inhibit

Caption: Targeted signaling pathway in fibrolamellar carcinoma.

G cluster_workflow In Vivo Efficacy Evaluation Workflow start FLC Patient-Derived Xenograft (PDX) Cells implant Subcutaneous Implantation in NOD-SCID Mice start->implant tumor_growth Tumor Growth to ~150 mm³ implant->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (BLU-2864 or BLU-0588) 30 mg/kg/day p.o. randomization->treatment_group control_group Vehicle Control Group randomization->control_group monitoring Tumor Volume Measurement treatment_group->monitoring control_group->monitoring endpoint Efficacy Endpoint (Day 34) monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy studies.

Discussion

Both BLU-2864 and BLU-0588 demonstrate potent and selective inhibition of PRKACA, the key driver of FLC. Their efficacy in a patient-derived xenograft model is comparable, with both compounds achieving significant tumor growth inhibition.[3] The choice between these two inhibitors in a research or drug development setting may depend on other factors not detailed in the currently available public data, such as their pharmacokinetic profiles, safety and tolerability, and off-target effects.

The inhibition of PRKACA by these molecules leads to a reversal of the FLC-specific gene signature.[3][5] This includes the downregulation of genes overexpressed in FLC and the upregulation of underexpressed genes, indicating a potential to reprogram the cancer cells towards a more normal state.[5] Furthermore, the reduction in the phosphorylation of downstream targets like VASP and CREB confirms the on-target activity of these inhibitors in the cellular context of FLC.[3][5]

References

A Comparative Guide to the Efficacy of BLU2864 and Other PRKACA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational PRKACA inhibitor BLU2864 with other known inhibitors of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of targeting PRKACA in relevant disease models. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes essential biological and experimental workflows.

Introduction to PRKACA and its Inhibition

The protein kinase A (PKA) signaling pathway is a crucial regulator of numerous cellular processes, and its aberrant activation is implicated in various diseases, including certain cancers and polycystic kidney disease. The catalytic subunit alpha, PRKACA, is a key component of the PKA holoenzyme. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released to phosphorylate downstream substrates, such as CREB and VASP, thereby propagating the signaling cascade. The development of potent and selective PRKACA inhibitors, therefore, represents a promising therapeutic strategy.

This compound is an orally active and highly selective ATP-competitive inhibitor of PRKACA.[1] It has demonstrated anti-tumor activity in preclinical models and is being investigated for its therapeutic potential in conditions driven by aberrant PRKACA signaling.[1][2] This guide compares the efficacy of this compound with other PRKACA inhibitors, including its closely related counterpart BLU0588, the newer inhibitor DS89002333, and the established, less selective inhibitors H89 and KT5720.

Quantitative Comparison of PRKACA Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other PRKACA inhibitors.

Table 1: In Vitro Potency of PRKACA Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
This compound PRKACA0.3Biochemical[1][2]
p-VASP (cellular)36.6HTRF[3]
BLU0588 PRKACA1Biochemical[4]
p-VASP (cellular)25.0HTRF[3]
DS89002333 PRKACA0.3Biochemical[5]
p-CREB (cellular)50Western Blot[5]
H89 PKA48Biochemical[6]
KT5720 PKA3300Biochemical[1]

Table 2: In Vivo Anti-Tumor Efficacy in Fibrolamellar Carcinoma (FLC) Patient-Derived Xenograft (PDX) Model

InhibitorDoseDosing ScheduleTumor Growth InhibitionDay of MeasurementReference
This compound 30 mg/kgp.o., once daily45.3% (P=0.0005)34[3]
BLU0588 30 mg/kgp.o., once daily48.5% (P=0.003)34[3]
DS89002333 30 mg/kgp.o., twice dailySignificant22[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PRKACA signaling pathway and a general experimental workflow for inhibitor characterization.

PRKACA_Signaling_Pathway PRKACA Signaling Pathway cluster_activation Activation cluster_catalysis Catalysis cAMP cAMP PKA_Holoenzyme Inactive PKA Holoenzyme (2 Regulatory + 2 Catalytic Subunits) cAMP->PKA_Holoenzyme binds PRKACA Active PRKACA (Catalytic Subunit) PKA_Holoenzyme->PRKACA releases Substrates Downstream Substrates (e.g., CREB, VASP) PRKACA->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates (p-CREB, p-VASP) Cellular_Response Cellular Response (Gene Expression, Proliferation, etc.) Phosphorylated_Substrates->Cellular_Response leads to This compound This compound & Other Inhibitors This compound->PRKACA inhibit

PRKACA Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for PRKACA Inhibitor Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., ELISA, ADP-Glo) Determine IC50 Cell_Based_Assay Cell-Based Assay (e.g., HTRF for p-VASP) Determine cellular IC50 Biochemical_Assay->Cell_Based_Assay Lead Compounds PDX_Model Patient-Derived Xenograft (PDX) Model Generation Cell_Based_Assay->PDX_Model Candidate Compounds Treatment Inhibitor Treatment (e.g., oral gavage) PDX_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis (Tumor Growth Inhibition %) Tumor_Measurement->Data_Analysis Inhibitor_Synthesis Inhibitor Synthesis/ Procurement Inhibitor_Synthesis->Biochemical_Assay

A General Experimental Workflow for Comparing PRKACA Inhibitors.

Detailed Experimental Protocols

Biochemical PRKACA Kinase Assay (ELISA-based)

This protocol is adapted from commercially available PKA kinase activity kits and is suitable for determining the in vitro IC50 of inhibitors.[7][8]

  • Plate Preparation: A microtiter plate is pre-coated with a specific synthetic peptide substrate for PKA.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the PRKACA enzyme, ATP, and varying concentrations of the test inhibitor (e.g., this compound).

  • Kinase Reaction: Add the reaction mixture to the wells of the substrate-coated plate and incubate at 30°C for a specified time (e.g., 90 minutes) to allow for phosphorylation of the substrate.

  • Detection: After incubation, the plate is washed to remove non-bound reagents. A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: A colorimetric substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Homogeneous Time-Resolved Fluorescence (HTRF) Assay for VASP Phosphorylation

This protocol is based on the methodology used to assess the cellular potency of this compound and BLU0588.[3]

  • Cell Culture: Human Huh7 cells are plated in a 384-well plate at a density of 2 x 10^4 cells per well and cultured overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the PRKACA inhibitor for a specified period.

  • PKA Activation: PKA is activated by treating the cells with forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels.

  • Cell Lysis and Detection: Cells are lysed, and the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 157 is detected using an HTRF assay kit. This involves the use of two antibodies: one that binds to total VASP and another that specifically binds to phosphorylated VASP, each labeled with a different fluorophore (a donor and an acceptor).

  • Data Acquisition: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence emission from the acceptor and donor fluorophores is calculated, which is proportional to the amount of phosphorylated VASP.

  • Data Analysis: The cellular IC50 is determined by plotting the HTRF signal against the inhibitor concentration.

In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PRKACA inhibitors in an FLC PDX model.[3][9][10]

  • Model Establishment: FLC patient-derived xenograft cells are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The PRKACA inhibitor (e.g., this compound) is administered, typically via oral gavage, at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance is determined using appropriate statistical tests.

Conclusion

This compound is a highly potent and selective inhibitor of PRKACA, with in vitro potency comparable to or exceeding that of other known inhibitors. In preclinical models of fibrolamellar carcinoma, this compound demonstrates significant anti-tumor activity. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to further elucidate the therapeutic potential of PRKACA inhibition and to evaluate the relative efficacy of different inhibitory molecules. The continued investigation of this compound and other next-generation PRKACA inhibitors is warranted to advance the development of targeted therapies for diseases driven by aberrant PKA signaling.

References

A Comparative Guide to Validating BLU-2864 On-Target Effects Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pharmacological and genetic methods for validating the on-target effects of BLU-2864, a potent and selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA). Robust on-target validation is a critical step in drug development to ensure that the observed biological effects of a compound are mediated through its intended target. Here, we compare the use of BLU-2864 as a pharmacological probe with shRNA-mediated gene knockdown, a well-established genetic technique, using the context of Fibrolamellar Carcinoma (FLC) as an example.

Pharmacological vs. Genetic Inhibition of PRKACA

The core principle of on-target validation is to determine if the phenotypic effects of a drug can be replicated by directly and specifically perturbing its target protein through genetic means. In the case of BLU-2864, its effects on cancer cell growth are compared with the effects of reducing PRKACA protein levels via shRNA. A high degree of concordance between these two approaches provides strong evidence that BLU-2864 exerts its anti-tumor activity primarily through the inhibition of PRKACA.

Logical Framework for On-Target Validation

The diagram below illustrates the logical basis for comparing pharmacological and genetic approaches. If both methods yield the same biological outcome, it validates that the drug's mechanism of action is on-target.

cluster_1 Mechanism cluster_2 Outcome Drug Pharmacological Probe (BLU-2864) Target Target Protein (PRKACA) Drug->Target Inhibits Activity Genetic Genetic Perturbation (e.g., shRNA) Genetic->Target Reduces Expression Phenotype Biological Phenotype (e.g., Tumor Growth Inhibition) Target->Phenotype Drives cluster_downstream Downstream Effects cAMP cAMP PRKACA PRKACA (Catalytic Subunit) cAMP->PRKACA Activates pVASP Phospho-VASP PRKACA->pVASP pCREB Phospho-CREB PRKACA->pCREB Fusion DNAJB1-PRKACA Fusion (in FLC) Fusion->pVASP cAMP-independent Fusion->pCREB cAMP-independent BLU2864 BLU-2864 This compound->PRKACA Inhibits This compound->Fusion Inhibits shRNA shRNA shRNA->Fusion Knockdown Proliferation Cell Proliferation & Gene Expression pVASP->Proliferation pCREB->Proliferation cluster_model 1. Experimental Model cluster_arms 2. Treatment Arms cluster_assays 3. Readouts & Analysis cluster_conclusion 4. Conclusion Model FLC Patient-Derived Xenograft (PDX) Cells Pharm_Arm Pharmacological Arm: Treat with BLU-2864 Model->Pharm_Arm Genetic_Arm Genetic Arm: Induce PRKACA shRNA (Doxycycline) Model->Genetic_Arm Pheno Phenotypic Assay: Tumor Growth Measurement (in vivo) Pharm_Arm->Pheno Biomarker Biomarker Analysis: Western Blot for pVASP Pharm_Arm->Biomarker Gene Gene Expression: RNA Sequencing Pharm_Arm->Gene Genetic_Arm->Pheno Genetic_Arm->Biomarker Genetic_Arm->Gene Conclusion Concordant Results? (Yes/No) Pheno->Conclusion Biomarker->Conclusion Gene->Conclusion

Cross-Validation of BLU-2864 Efficacy in Diverse Fibrolamellar Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of BLU-2864 (avapritinib) in various preclinical models of Fibrolamellar Carcinoma (FLC). The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of BLU-2864's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.

Introduction to BLU-2864 and FLC

Fibrolamellar Carcinoma is a rare liver cancer primarily affecting adolescents and young adults. A key molecular driver of FLC is a somatic fusion of the DNAJB1 and PRKACA genes, resulting in the expression of a constitutively active DNAJB1-PRKACA fusion protein.[1][2][3] This fusion protein leads to aberrant activation of the Protein Kinase A (PKA) signaling pathway, promoting tumor growth.[1][2][4]

BLU-2864 is a potent and selective small-molecule inhibitor of the PRKACA catalytic subunit.[1] By targeting the underlying driver of FLC, BLU-2864 has shown promise in preclinical studies as a potential therapeutic agent for this challenging disease. This guide cross-validates and compares the results of BLU-2864 and the similar compound BLU0588 across different FLC models.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BLU-2864 and the comparator compound BLU0588 in FLC models.

Table 1: In Vitro Potency of PRKACA Inhibitors

CompoundTargetIC50 (nM)Cell Line/AssayReference
BLU-2864PRKACA0.3Biochemical Assay[5]
BLU0588PRKACA1.0Biochemical Assay[5]

Table 2: In Vivo Efficacy of PRKACA Inhibitors in FLC Patient-Derived Xenograft (PDX) Models

CompoundFLC ModelDosingTreatment DurationTumor Growth Inhibition (%)Reference
BLU-2864FLC PDX30 mg/kg, once daily (oral)34 days45.3[5]
BLU0588FLC PDX30 mg/kg, once daily (oral)34 days48.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

FLC Patient-Derived Xenograft (PDX) Model Studies
  • Animal Model: Female NOD-SCID mice, 6-8 weeks old.[6]

  • Tumor Implantation: FLC patient-derived xenograft tumor cells were implanted subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.[6]

  • Drug Administration: BLU-2864 was administered orally via gavage at a dose of 30 mg/kg once daily.[5] The vehicle control consisted of 10% DMSO, 10% Solutol HS 15, and 20% hydroxypropyl-β-cyclodextrin in water.

  • Efficacy Assessment: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group at the end of the study.

In Vitro FLC PDX Spheroid Cultures
  • Cell Culture: Dissociated FLC PDX cells were cultured as spheroids.

  • Culture Medium: The spheroid culture medium consisted of DMEM/F12 supplemented with 20 ng/mL epidermal growth factor (EGF), 10 ng/mL basic fibroblast growth factor (bFGF), and 2% B27 supplement.[5]

  • Treatment: Spheroid cultures were treated with varying concentrations of BLU-2864 or BLU0588.

  • Analysis: The effect of the inhibitors on downstream signaling was assessed by Western blot for phosphorylated Vasodilator-Stimulated Phosphoprotein (pVASP).

Western Blotting for pVASP
  • Cell Lysis: FLC PDX spheroid cultures were lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for pVASP (Ser157). A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNAJB1-PRKACA signaling pathway and the experimental workflow for evaluating BLU-2864 in FLC PDX models.

DNAJB1_PRKACA_Signaling_Pathway DNAJB1-PRKACA Signaling Pathway in FLC cluster_0 Upstream cluster_1 Kinase Activity cluster_2 Downstream Effectors cluster_3 Inhibitor Action DNAJB1_PRKACA_Fusion DNAJB1-PRKACA Fusion Protein PKA Constitutively Active PKA Signaling DNAJB1_PRKACA_Fusion->PKA Leads to SIK Salt-Inducible Kinases (SIKs) (Phosphorylation & Inactivation) PKA->SIK Phosphorylates & Inactivates CRTC2 CRTC2 (Activation) SIK->CRTC2 Normally Inhibits Tumor_Growth Tumor Growth & Proliferation CRTC2->Tumor_Growth Promotes BLU2864 BLU-2864 This compound->PKA Inhibits

Caption: DNAJB1-PRKACA signaling cascade in FLC and the point of intervention by BLU-2864.

FLC_PDX_Experimental_Workflow Experimental Workflow for BLU-2864 Evaluation in FLC PDX Models Patient_Tumor FLC Patient Tumor Sample PDX_Establishment Establishment of Patient-Derived Xenograft (PDX) in NOD-SCID Mice Patient_Tumor->PDX_Establishment Tumor_Propagation Tumor Propagation & Cohort Generation PDX_Establishment->Tumor_Propagation Treatment_Groups Randomization into Treatment & Control Groups Tumor_Propagation->Treatment_Groups In_Vitro_Culture In Vitro Spheroid Culture from PDX Tumors Tumor_Propagation->In_Vitro_Culture Drug_Administration Oral Administration of BLU-2864 or Vehicle Treatment_Groups->Drug_Administration Tumor_Measurement Regular Tumor Volume Measurement Drug_Administration->Tumor_Measurement Data_Analysis Data Analysis: Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Western_Blot Western Blot for pVASP Analysis In_Vitro_Culture->Western_Blot

Caption: Workflow for in vivo and in vitro evaluation of BLU-2864 in FLC PDX models.

References

A Head-to-Head Comparison: BLU-2864 vs. siRNA Knockdown for Targeting PRKACA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of Protein Kinase A catalytic subunit alpha (PRKACA) presents a promising therapeutic avenue for specific cancers, such as Fibrolamellar Carcinoma (FLC). This guide provides an objective comparison of two key methodologies for inhibiting PRKACA function: the small molecule inhibitor BLU-2864 and siRNA-mediated knockdown. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to aid in experimental design.

Mechanism of Action at a Glance

BLU-2864 is an orally active, highly selective, and ATP-competitive inhibitor of PRKACA.[1][2] It directly targets the catalytic activity of the PRKACA protein, preventing the phosphorylation of its downstream substrates. In contrast, small interfering RNA (siRNA) operates at the genetic level. It targets the PRKACA messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the PRKACA protein itself. In the context of FLC, siRNAs have been designed to specifically target the DNAJB1-PRKACA fusion transcript.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of BLU-2864 and siRNA/shRNA-mediated knockdown of PRKACA in FLC patient-derived xenograft (PDX) models.

Treatment Dose/Method Tumor Growth Inhibition (%) Time Point P-value Reference
BLU-286430 mg/kg, once daily (oral)45.3%Day 34P = 0.0005[6][7][8]
BLU-0588 (related PRKACA inhibitor)30 mg/kg, once daily (oral)48.5%Day 34P = 0.003[6][7][8]
shRNA knockdown of DNAJB1-PRKACADoxycycline-inducibleSignificant reduction--[7][8][9]
Inhibitor Target Biochemical IC50 Cellular IC50 (VASP Ser157 phosphorylation) Reference
BLU-2864PRKACA0.3 nM36.6 nM[1][6]
BLU-0588PRKACA1 nM25.0 nM[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches, the following diagrams have been generated.

PRKACA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PRKACA (Catalytic Subunit) PKA_inactive->PKA_active Downstream Downstream Substrates PKA_active->Downstream CREB CREB PKA_active->CREB BLU2864 BLU-2864 This compound->PKA_active Inhibition Gene Gene Expression CREB->Gene siRNA siRNA mRNA PRKACA mRNA siRNA->mRNA Degradation Ribosome Ribosome mRNA->Ribosome Translation Ribosome->PKA_inactive Protein Synthesis

Caption: PRKACA signaling pathway and points of intervention.

Experimental_Workflow cluster_siRNA siRNA Knockdown cluster_this compound BLU-2864 Inhibition cluster_invivo In Vivo Studies (PDX Model) siRNA_design Design siRNA targeting PRKACA mRNA siRNA_transfection Transfect FLC cells with siRNA siRNA_design->siRNA_transfection siRNA_knockdown Measure PRKACA mRNA and protein levels (qRT-PCR, Western Blot) siRNA_transfection->siRNA_knockdown siRNA_phenotype Assess cellular phenotype (e.g., viability, gene expression) siRNA_knockdown->siRNA_phenotype BLU2864_treatment Treat FLC cells with varying concentrations of BLU-2864 BLU2864_inhibition Measure downstream target phosphorylation (e.g., pVASP) BLU2864_treatment->BLU2864_inhibition BLU2864_phenotype Assess cellular phenotype (e.g., viability, gene expression) BLU2864_inhibition->BLU2864_phenotype implant Implant FLC PDX cells into NOD-SCID mice randomize Randomize mice into treatment groups implant->randomize treat Treat with BLU-2864 (oral) or induce shRNA expression randomize->treat monitor Monitor tumor growth treat->monitor

References

BLU-2864 Efficacy: A Comparative Analysis of 2D and 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Three-dimensional cell culture models, such as spheroids, are increasingly recognized for their ability to better mimic the complex tumor microenvironment compared to conventional 2D monolayers. This often results in altered drug responses, including increased resistance. For targeted therapies like BLU-2864, which potently inhibits mutant KIT and PDGFRA kinases in GIST, understanding these differences is crucial for preclinical evaluation. This guide explores the expected disparities in BLU-2864 efficacy between 2D and 3D models, provides detailed experimental protocols for establishing and testing these systems, and visualizes the key signaling pathways involved.

Data Presentation: Efficacy of Avapritinib (BLU-285) in GIST Cell Lines (2D Culture)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for avapritinib, a close analog of BLU-2864, in various GIST cell lines grown in 2D culture. This data demonstrates the potent activity of the drug against specific KIT and PDGFRA mutations. It is important to note that IC50 values in 3D models are generally expected to be higher, reflecting increased resistance.

Cell LinePrimary MutationReported IC50 (nM)Reference
GIST-T1KIT Exon 11 (V560D)Varies with secondary mutations[1]
- with V654A (Exon 13)Higher for avapritinib[1]
- with N822K (Exon 17)Lower for avapritinib[1]
Ba/F3PDGFRA D842V0.24
Ba/F3KIT D816V0.27

Note: While specific IC50 values for BLU-2864 in 2D vs. 3D GIST models are not available, studies on other cancer types and compounds consistently show a higher drug concentration is required to achieve the same level of efficacy in 3D spheroids compared to 2D monolayers[2][3]. This is attributed to factors like limited drug penetration, altered gene expression, and the presence of quiescent cell populations within the spheroid core.

Experimental Protocols

Generation of GIST Spheroids (3D Culture)

This protocol describes the generation of GIST spheroids using the liquid overlay technique, which is a common and effective method for creating scaffold-free 3D models.

Materials:

  • GIST cell lines (e.g., GIST-T1)

  • Complete cell culture medium (e.g., IMDM with 10% FBS and 1% Penicillin-Streptomycin)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture GIST cells in standard 2D tissue culture flasks to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Adjust the cell suspension to a final concentration of 2 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate (resulting in 2,000 cells per well).

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

  • For long-term culture, perform partial media changes every 2-3 days by carefully aspirating and replacing half of the medium in each well.

Drug Efficacy Assessment in 2D vs. 3D GIST Cultures

This protocol outlines a cell viability assay to compare the cytotoxic effects of BLU-2864 in 2D and 3D GIST cell cultures.

Materials:

  • GIST cells cultured in 2D (in standard 96-well flat-bottom plates) and as 3D spheroids (in ULA 96-well round-bottom plates).

  • BLU-2864 stock solution (dissolved in DMSO).

  • Complete cell culture medium.

  • CellTiter-Glo® 3D Cell Viability Assay reagent.

  • Luminometer.

Procedure:

For 2D Cultures:

  • Seed GIST cells in a standard 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of BLU-2864 in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the different drug concentrations (including a vehicle control with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

For 3D Spheroids:

  • Generate GIST spheroids as described in the previous protocol.

  • After 3 days of spheroid formation, prepare serial dilutions of BLU-2864 in complete medium.

  • Carefully add 100 µL of the different drug concentrations to the wells containing the spheroids (for a final volume of 200 µL).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

Cell Viability Measurement (for both 2D and 3D):

  • Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

KIT/PDGFRA Signaling Pathway in GIST

Mutations in KIT or PDGFRA lead to ligand-independent activation of the receptor tyrosine kinase, driving downstream signaling pathways that promote cell proliferation and survival. The primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5]

KIT_PDGFRA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT RAS RAS KIT->RAS PI3K PI3K KIT->PI3K PDGFRA PDGFRA PDGFRA->RAS PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation BLU2864 BLU-2864 This compound->KIT Inhibits This compound->PDGFRA Inhibits

Caption: Activated KIT/PDGFRA signaling and BLU-2864 inhibition.

Experimental Workflow: 2D vs. 3D Efficacy Comparison

The following diagram illustrates the key steps in comparing the efficacy of BLU-2864 in 2D and 3D cell culture models.

Experimental_Workflow cluster_2D 2D Culture cluster_3D 3D Culture seed_2D Seed GIST Cells (Flat-bottom plate) treat_2D Treat with BLU-2864 (72 hours) seed_2D->treat_2D viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) treat_2D->viability_assay seed_3D Seed GIST Cells (ULA round-bottom plate) form_spheroid Spheroid Formation (72 hours) seed_3D->form_spheroid treat_3D Treat with BLU-2864 (72 hours) form_spheroid->treat_3D treat_3D->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Workflow for comparing BLU-2864 efficacy in 2D and 3D models.

Conclusion

While direct quantitative data comparing BLU-2864 efficacy in 2D versus 3D GIST models is currently limited, the established principles of 3D cell culture suggest that these models will exhibit a higher degree of resistance to the drug. The provided protocols offer a framework for researchers to conduct such comparative studies in their own laboratories. The use of 3D models is critical for a more accurate preclinical assessment of drug efficacy and has the potential to improve the translation of in vitro findings to clinical outcomes. The signaling pathway diagrams offer a visual representation of the drug's mechanism of action, aiding in the interpretation of experimental results.

References

Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide to BLU-2864 (Avapritinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro inhibitory concentrations (IC50) of BLU-2864 (avapritinib) with its in vivo efficacy, offering a valuable resource for researchers in oncology and drug development. By presenting supporting experimental data and methodologies, this document aims to facilitate a deeper understanding of the translational aspects of this potent tyrosine kinase inhibitor.

BLU-2864 (Avapritinib): An Overview

BLU-2864, now known as avapritinib, is a potent and selective oral inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1] It is particularly effective against activation loop mutations, such as KIT D816V and PDGFRA D842V, which are known drivers of various cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[2][3] This guide delves into the preclinical data that underscores the correlation between its in vitro potency and in vivo anti-tumor activity.

In Vitro Potency of Avapritinib and Competitor TKIs

The following table summarizes the in vitro IC50 values of avapritinib and other relevant tyrosine kinase inhibitors (TKIs) against various KIT and PDGFRA mutations. This data highlights the potent and selective nature of avapritinib, especially against mutations that confer resistance to other therapies.

Target MutationAvapritinib (BLU-2864) IC50 (nM)Imatinib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)Ripretinib IC50 (nM)
KIT D816V 0.27 (biochemical) [3][4]>1000---
PDGFRA D842V 0.24 (biochemical) [3]~3000 times less potent than avapritinib[5]---
KIT Exon 17 (cellular) 4 (HMC1.2), 22 (P815) [3][4]----
KIT N822K (cellular) 40 [2][3][4]----
KIT Exon 11/17 -Resistant-Effective[6]-
KIT Exon 9 -Less effectiveEffectiveEffective[6]Effective[7]
KIT Exon 13 -ResistantMore suitable-Effective[7]
KIT Exon 14 ----Effective[7]
KIT Exon 18 ----Effective[7]

In Vivo Efficacy of Avapritinib and Competitor TKIs

The in vivo efficacy of avapritinib has been demonstrated in patient-derived xenograft (PDX) models of GIST harboring various KIT mutations. The table below summarizes the observed anti-tumor activity.

Xenograft Model (KIT Mutation)DrugDose and ScheduleObserved In Vivo Efficacy
UZLX-GIST9 (Exon 11+17) Avapritinib 10 mg/kg, once dailyDisease stabilization[8]
Avapritinib 30 mg/kg, once dailyTumor shrinkage, superior to imatinib and regorafenib[8][9]
Imatinib50 mg/kg, twice dailyLess effective than avapritinib[9]
Regorafenib30 mg/kg, once dailyLess effective than avapritinib[9]
UZLX-GIST3 (Exon 11) Avapritinib 10, 30, 100 mg/kg, once dailyReduction in tumor volume, comparable to imatinib[8][9]
Imatinib-Comparable to avapritinib[8]
UZLX-GIST2B (Exon 9) Avapritinib 10, 30, 60 mg/kg, once dailySuperior anti-tumor activity to imatinib[9]
Imatinib50, 100 mg/kg, twice dailyLess effective than avapritinib[9]
Sunitinib40 mg/kg, once dailySimilar efficacy to higher doses of avapritinib[8]
P815 Mastocytoma (Exon 17) Avapritinib 10 mg/kg, once dailyComplete tumor growth inhibition and ≥75% inhibition of KIT kinase[2][3]

Experimental Protocols

In Vitro IC50 Determination (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., avapritinib) in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models

This protocol describes a typical workflow for assessing the in vivo efficacy of a test compound in GIST PDX models.

  • Model Establishment: Implant human GIST tumor fragments subcutaneously into immunocompromised mice (e.g., NMRI nu/nu).[11]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, avapritinib, competitor TKI).

  • Drug Administration: Administer the compounds to the mice according to the predetermined dose and schedule (e.g., oral gavage, once daily).[9][11]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the overall health and well-being of the animals.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between the groups.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling pathways (e.g., Western blotting for phosphorylated KIT).

Visualizations

Signaling Pathway of KIT/PDGFRA and Inhibition by Avapritinib

G Simplified KIT/PDGFRA Signaling Pathway and Avapritinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (SCF/PDGF) Ligand (SCF/PDGF) KIT/PDGFRA Receptor KIT/PDGFRA Receptor Ligand (SCF/PDGF)->KIT/PDGFRA Receptor Binds and activates RAS RAS KIT/PDGFRA Receptor->RAS PI3K PI3K KIT/PDGFRA Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis Avapritinib Avapritinib Avapritinib->KIT/PDGFRA Receptor Inhibits

Caption: Avapritinib inhibits mutated KIT/PDGFRA, blocking downstream signaling pathways.

Workflow for an In Vivo Efficacy Study

G General Workflow of an In Vivo Efficacy Study Start Start PDX Model Establishment\n(Tumor Implantation) PDX Model Establishment (Tumor Implantation) Start->PDX Model Establishment\n(Tumor Implantation) End End Tumor Growth Monitoring Tumor Growth Monitoring PDX Model Establishment\n(Tumor Implantation)->Tumor Growth Monitoring Randomization of Mice\n(Based on Tumor Volume) Randomization of Mice (Based on Tumor Volume) Tumor Growth Monitoring->Randomization of Mice\n(Based on Tumor Volume) Treatment Initiation\n(Vehicle, Avapritinib, Competitors) Treatment Initiation (Vehicle, Avapritinib, Competitors) Randomization of Mice\n(Based on Tumor Volume)->Treatment Initiation\n(Vehicle, Avapritinib, Competitors) Regular Monitoring\n(Tumor Volume, Body Weight) Regular Monitoring (Tumor Volume, Body Weight) Treatment Initiation\n(Vehicle, Avapritinib, Competitors)->Regular Monitoring\n(Tumor Volume, Body Weight) Study Endpoint Reached Study Endpoint Reached Regular Monitoring\n(Tumor Volume, Body Weight)->Study Endpoint Reached Data Analysis\n(Tumor Growth Inhibition) Data Analysis (Tumor Growth Inhibition) Study Endpoint Reached->Data Analysis\n(Tumor Growth Inhibition) Data Analysis\n(Tumor Growth Inhibition)->End Pharmacodynamic Analysis\n(Optional) Pharmacodynamic Analysis (Optional) Data Analysis\n(Tumor Growth Inhibition)->Pharmacodynamic Analysis\n(Optional) Pharmacodynamic Analysis\n(Optional)->End

Caption: A stepwise representation of a typical in vivo efficacy study.

References

A Comparative Analysis of Pralsetinib (BLU-667) and Selpercatinib for the Treatment of RET-Altered Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial data for two leading selective RET inhibitors: pralsetinib (BLU-667, marketed as Gavreto®) and selpercatinib (LOXO-292, marketed as Retevmo®). The information is compiled from published data from the pivotal ARROW and LIBRETTO-001 clinical trials, respectively.

Mechanism of Action

Both pralsetinib and selpercatinib are potent and selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET gene alterations, including fusions and mutations, are oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] These inhibitors bind to the ATP-binding site of the RET kinase domain, blocking its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell growth and proliferation.[1][3] While both drugs target RET, there may be subtle differences in their kinase selectivity and resistance profiles.[4]

Clinical Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

The following tables summarize the key efficacy data from the ARROW (pralsetinib) and LIBRETTO-001 (selpercatinib) trials in patients with RET fusion-positive NSCLC.

Table 1: Efficacy in Treatment-Naïve RET Fusion-Positive NSCLC
Efficacy EndpointPralsetinib (ARROW)Selpercatinib (LIBRETTO-001)
Overall Response Rate (ORR) 78% (95% CI: 68, 85)[5]84% (95% CI: 73, 92)[6]
Complete Response (CR) 6%[7]6%[6]
Partial Response (PR) 74%[7]Not explicitly stated
Median Duration of Response (DOR) 13.4 months (95% CI: 9.4, 23.1)[5]20.2 months (95% CI: 13.0, NE)[6]
Median Progression-Free Survival (PFS) 13.0 months[8]22.0 months[6]

NE: Not Estimable

Table 2: Efficacy in Previously Treated (Platinum-Based Chemo) RET Fusion-Positive NSCLC
Efficacy EndpointPralsetinib (ARROW)Selpercatinib (LIBRETTO-001)
Overall Response Rate (ORR) 62% (95% CI: 53, 70)[7]61% (95% CI: 55, 67)[6]
Complete Response (CR) 4%[7]7%[6]
Partial Response (PR) 58%[7]Not explicitly stated
Median Duration of Response (DOR) 22.3 months (95% CI: 15.1, NE)[7]28.6 months (95% CI: 20.4, NE)[6]
Median Progression-Free Survival (PFS) 16.5 months[8]24.9 months[6]

NE: Not Estimable

A matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive NSCLC suggested similar overall response rates between the two drugs.[9][10] However, the analysis indicated a significantly prolonged median progression-free survival with selpercatinib.[9][10]

Clinical Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)

The following tables summarize the key efficacy data from the ARROW (pralsetinib) and LIBRETTO-001 (selpercatinib) trials in patients with RET-mutant MTC.

Table 3: Efficacy in Treatment-Naïve RET-Mutant MTC
Efficacy EndpointPralsetinib (ARROW)Selpercatinib (LIBRETTO-001)
Overall Response Rate (ORR) 74% (95% CI: 49, 91)[11]82.5%[8]
Complete Response (CR) 5%[11]Not explicitly stated
Partial Response (PR) 68%[11]Not explicitly stated
Median Duration of Response (DOR) Not Reached[11]Not Reached[8]
Median Progression-Free Survival (PFS) Not Reached[11]Not Reached[8]
Table 4: Efficacy in Previously Treated (Cabozantinib or Vandetanib) RET-Mutant MTC
Efficacy EndpointPralsetinib (ARROW)Selpercatinib (LIBRETTO-001)
Overall Response Rate (ORR) 60% (95% CI: 46, 73)[11][12]77.6%[8]
Complete Response (CR) 2%[11]Not explicitly stated
Partial Response (PR) 58%[11]Not explicitly stated
Median Duration of Response (DOR) Not Reached[11]Not Reached[8]
Median Progression-Free Survival (PFS) 18-month PFS rate: 71%[11]41.4 months[8]

Safety and Tolerability

Both pralsetinib and selpercatinib are generally well-tolerated, with most adverse events (AEs) being grade 1 or 2.[7][13] However, there are some differences in their safety profiles.

Table 5: Common Treatment-Related Adverse Events (TRAEs) (All Grades)
Adverse EventPralsetinib (ARROW)[7][14]Selpercatinib (LIBRETTO-001)[13]
Increased Aspartate Aminotransferase (AST) 31%10% (Grade ≥3)
Anemia 22%Not specified in top AEs
Increased Alanine Aminotransferase (ALT) 21%12% (Grade ≥3)
Constipation 21%Not specified in top AEs
Hypertension 20%14% (Grade ≥3)
Neutropenia 20%Not specified in top AEs
Dry Mouth Not specified in top AEsCommon
Diarrhea Not specified in top AEsCommon
Fatigue Not specified in top AEsCommon
Edema Not specified in top AEsCommon

An indirect comparison in NSCLC suggested that selpercatinib was associated with fewer grade ≥ 3 TRAEs and treatment discontinuations due to TRAEs compared to pralsetinib.[9][10]

Experimental Protocols

ARROW Trial (Pralsetinib) - NCT03037385[15][16][17][18]
  • Study Design: A multi-cohort, open-label, phase 1/2 study.

  • Patient Population: Patients with advanced solid tumors, including RET fusion-positive NSCLC and RET-mutant MTC, who had progressed on or were intolerant to standard therapies.

  • Treatment: Pralsetinib administered orally at a starting dose of 400 mg once daily.

  • Primary Endpoints: Overall response rate (ORR) as assessed by a blinded independent central review per RECIST v1.1, and safety.

  • Tumor Assessment: Tumor responses were assessed every 8 weeks.

LIBRETTO-001 Trial (Selpercatinib) - NCT03157128[6][13][19][20]
  • Study Design: A phase 1/2, single-arm, open-label trial.

  • Patient Population: Patients with advanced RET-dependent cancers, including RET fusion-positive NSCLC and RET-mutant MTC.

  • Treatment: Selpercatinib administered orally at the recommended phase 2 dose of 160 mg twice daily.

  • Primary Endpoint: Overall response rate (ORR) determined by an independent review committee per RECIST v1.1.

  • Tumor Assessment: Tumor assessments were performed every 8 weeks.

Visualizations

RET Signaling Pathway Inhibition

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_outcome Cellular Outcome RET Receptor RET Receptor RAS RAS RET Receptor->RAS PI3K PI3K RET Receptor->PI3K Pralsetinib Pralsetinib Pralsetinib->RET Receptor Inhibit Selpercatinib Selpercatinib Selpercatinib->RET Receptor Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation\n& Survival

Caption: Inhibition of the RET signaling pathway by pralsetinib and selpercatinib.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Response Assessment Patient Screening Patient Screening RET Alteration Confirmation RET Alteration Confirmation Patient Screening->RET Alteration Confirmation Informed Consent Informed Consent RET Alteration Confirmation->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Pralsetinib (400mg QD) Pralsetinib (400mg QD) Drug Administration->Pralsetinib (400mg QD) Selpercatinib (160mg BID) Selpercatinib (160mg BID) Drug Administration->Selpercatinib (160mg BID) Monitoring for AEs Monitoring for AEs Pralsetinib (400mg QD)->Monitoring for AEs Selpercatinib (160mg BID)->Monitoring for AEs Tumor Imaging (RECIST 1.1) Tumor Imaging (RECIST 1.1) Monitoring for AEs->Tumor Imaging (RECIST 1.1) Every 8 weeks Data Analysis Data Analysis Tumor Imaging (RECIST 1.1)->Data Analysis

Caption: A generalized workflow for the ARROW and LIBRETTO-001 clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of BLU-2864: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists working with the potent kinase inhibitor BLU-2864, also known as avapritinib, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of BLU-2864, alongside relevant experimental context to support its effective use in a research setting.

Proper Disposal Procedures for BLU-2864 (Avapritinib)

The primary directive for the disposal of BLU-2864, as outlined in its Safety Data Sheet (SDS), is to adhere to all applicable country, federal, state, and local regulations.[1] While specific protocols may vary based on institutional and regional guidelines, the following steps provide a framework for the safe disposal of this research chemical.

General Disposal Guidelines:

  • Consult Institutional Policies: Before initiating any disposal procedure, consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) office for specific protocols.[2]

  • Waste Segregation: Do not mix BLU-2864 waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Incompatible chemicals can react, creating hazardous conditions.

  • Containerization: Collect BLU-2864 waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("BLU-2864" or "Avapritinib"), and any other information required by your institution.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[3] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling BLU-2864 and its waste.[1][3]

  • Avoid Drain Disposal: Do not dispose of BLU-2864 down the drain.[2][4] Many chemicals are harmful to aquatic life and can damage wastewater treatment systems.[5]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's hazardous waste management program. These programs are equipped to handle and dispose of chemical waste in an environmentally sound manner.

Quantitative Data Summary

The following table summarizes key quantitative data related to the handling and experimental use of BLU-2864/Avapritinib.

ParameterValueSource
Recommended Storage Temperature-20°C[1][3]
pH for Neutralization (General Lab Waste)5 - 9[5]
Limit for In-Lab Neutralization (Strong Acids/Bases)≤ 25 mL (must be diluted 10 to 1)[5]

Experimental Protocols and Signaling Pathways

In Vivo Anticancer Efficacy Study Workflow

BLU-2864 is utilized in preclinical in vivo studies to assess its anticancer properties. A typical workflow for such an experiment is outlined below.

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Post-Study Ethical Approval Ethical Approval Model Selection Model Selection Ethical Approval->Model Selection Cell Culture Cell Culture Model Selection->Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Treatment Administration Treatment Administration Tumor Growth Monitoring->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Euthanasia & Sample Collection Euthanasia & Sample Collection Data Collection->Euthanasia & Sample Collection Data Analysis Data Analysis Euthanasia & Sample Collection->Data Analysis Reporting Reporting Data Analysis->Reporting

A generalized workflow for an in vivo anticancer drug efficacy study in a mouse model.

PRKACA Signaling Pathway

BLU-2864 is a potent and selective inhibitor of PRKACA (Protein Kinase A catalytic subunit alpha). Understanding its mechanism of action requires knowledge of the PRKACA signaling pathway.

G cluster_0 Upstream Activation cluster_1 PKA Holoenzyme cluster_2 Downstream Effects Hormone/Ligand Hormone/Ligand GPCR GPCR Hormone/Ligand->GPCR G Protein G Protein GPCR->G Protein Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase Inactive PKA Regulatory Subunits Catalytic Subunits (PRKACA) cAMP->Inactive PKA:r Active PRKACA Active PRKACA Inactive PKA:c->Active PRKACA Substrate Proteins Substrate Proteins Active PRKACA->Substrate Proteins Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response BLU2864 This compound This compound->Active PRKACA

The cAMP/PKA signaling pathway, indicating the inhibitory action of BLU-2864 on PRKACA.

References

Essential Safety and Handling Guide for BLU-2864 (Avapritinib)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling BLU-2864, also known as avapritinib. Adherence to these procedures is essential for maintaining a safe research environment and ensuring the integrity of experimental work.

Personal Protective Equipment (PPE)

When handling BLU-2864, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required. Standard nitrile gloves (BS EN 374:2003 or equivalent) are the minimum requirement.[1]
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.[2]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If not possible, a suitable respirator is necessary.[1][2]

Safe Handling and Operational Plan

Engineering Controls:

  • Work with BLU-2864 should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that a safety shower and an eye wash station are readily accessible in the laboratory.[1][2]

Procedural Guidance:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area by laying down absorbent, disposable bench paper.

  • Weighing and Reconstitution:

    • Handle the solid form of BLU-2864 in a chemical fume hood to avoid generating dust.[1]

    • When preparing solutions, add the solvent slowly to the powder to prevent splashing.

  • Administration (In Vitro/In Vivo):

    • When administering the compound in experimental settings, continue to wear all recommended PPE.

    • For in vivo studies, be mindful of potential exposure through animal waste and handle cage changes with appropriate precautions.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

    • Decontaminate all work surfaces and equipment by scrubbing with alcohol.[2]

    • Contaminated clothing should be removed and washed before reuse.[1]

Spill and Disposal Plan

Spill Containment:

  • In the event of a spill, evacuate personnel to a safe area.[2]

  • For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

  • For solid spills, carefully collect the powder without creating dust.

Waste Disposal:

  • All waste materials, including contaminated PPE, bench paper, and excess compound, must be disposed of as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant.[1]

  • Prevent the product from entering drains or water courses.[2]

Experimental Workflow for Handling BLU-2864

The following diagram illustrates the standard workflow for safely handling BLU-2864 in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Fume Hood, Bench Paper) A->B C Weigh Solid BLU-2864 B->C Proceed to Handling D Reconstitute in Solvent C->D E Experimental Use (In Vitro / In Vivo) D->E F Decontaminate Surfaces & Equipment E->F Proceed to Cleanup G Dispose of Contaminated Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Workflow for Safe Handling of BLU-2864

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.